Adrenorphin trifluoroacetate
Description
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Properties
Molecular Formula |
C46H70F3N15O11S |
|---|---|
Molecular Weight |
1098.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H69N15O9S.C2HF3O2/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27;3-2(4,5)1(6)7/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t29-,30-,31-,32-,33-,36-;/m0./s1 |
InChI Key |
QAXMQVLLILLPAV-MWIHCNFISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Foreword: Unveiling a Potent Endogenous Modulator
An In-Depth Technical Guide to the Endogenous Function of Adrenorphin
Within the intricate orchestra of the endogenous opioid system, numerous peptides play crucial roles in regulating physiological homeostasis. Among these, Adrenorphin, also known as metorphamide, emerges as a peptide of significant interest due to its potent and specific interactions with opioid receptors. First isolated in 1983 from a human pheochromocytoma tumor, its discovery marked the identification of the first C-terminally amidated opioid peptide in mammals.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of Adrenorphin's journey from its biosynthesis as a proenkephalin A derivative to its functional implications in pain, respiration, and neuroendocrine regulation. We will delve into the molecular mechanisms underpinning its activity, detail established experimental protocols for its study, and contextualize its physiological significance, offering a robust framework for future investigation and therapeutic exploration.
Biosynthesis and Molecular Lineage: From Precursor to Active Peptide
Adrenorphin is an octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂.[1][2] Its genesis is a classic example of post-translational processing, originating from the larger precursor protein, proenkephalin A.[2][3][4] This precursor is a polypeptide that contains multiple copies of opioid peptides, requiring a series of enzymatic cleavages to release the biologically active fragments.[4][5]
The processing of proenkephalin is a sophisticated, multi-step event that can be tissue-specific, leading to different profiles of resulting peptides in tissues like the adrenal medulla versus the hypothalamus.[6] Studies in bovine adrenal medullary chromaffin cells have shown that this processing occurs in at least two phases. An initial phase begins before the precursor is transported to the trans-Golgi network, followed by a second phase that requires the acidic environment of chromaffin granules (storage vesicles).[7] The entire processing from synthesis to final peptide products is relatively rapid, often completing within two hours of the initial protein synthesis.[8]
The crucial final step in Adrenorphin's maturation is the C-terminal amidation. This modification, where the C-terminal valine is followed by an amide group (-NH₂), is essential for its biological activity and distinguishes it from many other enkephalin-related peptides.[1][9]
Molecular Pharmacology: Receptor Binding and Signal Transduction
The physiological effects of Adrenorphin are dictated by its interaction with specific opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[10] Its binding profile demonstrates a marked preference for the μ-opioid receptor (MOR), with significant, though lesser, affinity for the κ-opioid receptor (KOR).
Receptor Binding Affinity
Quantitative analysis through radioligand binding assays has established the dissociation constants (Ki) of Adrenorphin for the primary opioid receptors. These values are critical for predicting the peptide's functional potency and selectivity.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| μ-Opioid Receptor (MOR) | 0.12 nM | [1] |
| κ-Opioid Receptor (KOR) | 0.248 nM | [1] |
| δ-Opioid Receptor (DOR) | 2.65 nM | [1] |
The sub-nanomolar affinity for the μ-opioid receptor classifies Adrenorphin as a highly potent MOR agonist.[1][11] This potent interaction is the primary driver of its most prominent physiological effects, including analgesia and respiratory depression. While some reports describe it as a balanced μ- and κ-agonist, the quantitative data indicate a clear preference and higher potency at the μ-receptor.[1][2]
Signal Transduction Cascade
Upon binding to the μ-opioid receptor, Adrenorphin initiates a canonical Gi/o protein signaling cascade. This process is fundamental to its function as a neuromodulator, leading to an overall inhibitory effect on neuronal excitability.
-
Receptor Activation: Adrenorphin binds to the extracellular domain of the MOR, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples with an intracellular heterotrimeric Gi/o protein. This promotes the exchange of GDP for GTP on the Gα subunit.
-
Effector Modulation: The Gα(GTP) subunit and the Gβγ dimer dissociate and interact with downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
Ion Channel Regulation: The Gβγ dimer directly modulates ion channels. It activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.
-
-
Inhibition of Neurotransmitter Release: The combined effects of reduced cAMP, cellular hyperpolarization, and decreased calcium influx synergistically inhibit the release of pronociceptive neurotransmitters such as substance P from presynaptic terminals.
Endogenous Functions and Physiological Effects
The unique distribution and potent receptor activity of Adrenorphin translate into distinct physiological roles, primarily centered on pain modulation, respiratory control, and interaction with the neuroendocrine system. Immunohistochemical studies reveal a unique distribution pattern, with high concentrations in the arcuate nucleus of the hypothalamus and nerve fibers in the median eminence and paraventricular nucleus, suggesting specialized roles beyond those of other endogenous opioids.[1][]
Analgesia
Consistent with its high affinity for μ-opioid receptors, Adrenorphin exhibits powerful analgesic properties.[1][3] Its primary mechanism of action is the inhibition of nociceptive signal transmission in both the spinal cord and supraspinal regions.[3] By suppressing the release of excitatory neurotransmitters from primary afferent neurons, it effectively dampens the pain signal ascending to the brain.
-
In-Vivo Evidence: In animal models, such as the hot-plate test in mice, intracerebroventricular administration of Adrenorphin significantly increases the latency to paw-licking, a standard measure of analgesia.[1] This effect is dose-dependent and can be completely blocked by the non-selective opioid antagonist, naloxone, confirming its mediation through opioid receptors.[1]
Respiratory Regulation
A critical and clinically relevant function of potent μ-opioid agonists is the regulation of respiration. Adrenorphin is no exception and has been shown to induce dose-dependent respiratory depression.[1][3] This effect is a direct consequence of MOR activation in the respiratory control centers of the brainstem, leading to reduced chemosensitivity to carbon dioxide and a decrease in respiratory rate and tidal volume.
-
Quantitative Effects: Studies in mice and rabbits have determined the median effective dose (ED₅₀) for respiratory depression to be 6.0 nmol/animal and 71.1 nmol/animal, respectively.[1] This potent effect underscores the peptide's role in central respiratory control and highlights a key challenge for developing opioid-based therapeutics—separating analgesia from respiratory depression.
Cardiovascular and Neuroendocrine Modulation
Adrenorphin's origins in the adrenal medulla and its presence in the hypothalamus point to a role in modulating the cardiovascular and neuroendocrine systems.
-
Inhibition of Catecholamine Secretion: In cultured human pheochromocytoma cells, Adrenorphin potently inhibits nicotine-evoked catecholamine secretion.[3][11] This suggests a local, paracrine role within the adrenal medulla, where it may act as a negative feedback modulator to dampen the stress response.
-
Cardiovascular Effects: While direct studies on Adrenorphin's cardiovascular effects are limited, the actions of other endogenous opioids provide a strong inferential basis. Activation of central opioid receptors, particularly MOR, can lead to a decrease in sympathetic outflow, resulting in hypotension and bradycardia.[14] The interaction between opioid and adrenergic systems is complex, involving co-localization of receptors and potential heterodimerization, which can modulate signaling.[15][16] Adrenorphin's ability to inhibit catecholamine release further supports its potential to lower blood pressure.
Methodologies for Studying Adrenorphin Function
Investigating the function of Adrenorphin requires a suite of well-validated biochemical and in-vivo assays. The protocols described here represent standard, trustworthy methodologies for characterizing the peptide's receptor interactions and physiological effects.
Protocol: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of Adrenorphin for opioid receptors. It measures the ability of unlabeled Adrenorphin to compete with a radiolabeled ligand for binding to receptors in a tissue homogenate or cell line expressing the receptor of interest.
Methodology:
-
Preparation of Receptor Source: Homogenize brain tissue (e.g., rat striatum for MOR/DOR, guinea pig cerebellum for KOR) in a cold buffer solution. Centrifuge to pellet the membranes and resuspend in fresh buffer.
-
Assay Setup: In a series of tubes, combine:
-
A fixed concentration of a specific radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR).
-
Increasing concentrations of unlabeled Adrenorphin (the competitor).
-
The membrane preparation.
-
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with cold buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the Adrenorphin concentration. Fit the data to a one-site competition curve to determine the IC₅₀ (the concentration of Adrenorphin that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation and Causality: The specificity of the binding is determined by including a control tube with a high concentration of a non-radiolabeled standard opioid (e.g., naloxone) to define non-specific binding. The Cheng-Prusoff correction accounts for the competition between the test ligand and the radioligand, providing a true measure of affinity for the receptor itself.
Protocol: Hot-Plate Test for Analgesia
This in-vivo assay assesses the central analgesic effects of Adrenorphin by measuring the reaction time of an animal to a thermal stimulus.
Methodology:
-
Acclimation: Acclimate mice to the testing room and handling procedures for several days prior to the experiment.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Record the latency (in seconds) to exhibit a nociceptive response, such as licking a hind paw or jumping. A cut-off time (e.g., 45 seconds) must be established to prevent tissue damage.
-
Drug Administration: Administer Adrenorphin via the desired route (e.g., intracerebroventricularly, i.c.v.). Administer a vehicle control (e.g., saline) to a separate group of animals.
-
Post-Treatment Testing: At specific time points after administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency.
-
Confirmation with Antagonist (Self-Validation): To confirm that the observed analgesia is opioid-receptor mediated, pre-treat a separate group of animals with naloxone before administering Adrenorphin. A reversal of the analgesic effect validates the mechanism of action.
-
Data Analysis: Convert the latency scores to a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the Adrenorphin-treated, vehicle-treated, and naloxone-pretreated groups using appropriate statistical tests (e.g., ANOVA).
Causality and Interpretation: An increase in paw-lick latency demonstrates a reduction in pain perception. The inclusion of a vehicle control group accounts for any effects of the injection procedure itself, while the naloxone group directly links the observed analgesia to the activation of opioid receptors, establishing a clear cause-and-effect relationship.
Conclusion and Future Directions
Adrenorphin stands out as a potent, endogenously produced opioid peptide with a clear and powerful influence on several critical physiological systems. Its high affinity for the μ-opioid receptor establishes it as a primary player in the natural modulation of pain and respiratory control. Furthermore, its localization and function within the adrenal medulla and hypothalamus highlight its integrated role in the broader neuroendocrine response to stress.
For drug development professionals, Adrenorphin represents both a template and a challenge. Its potent analgesia is a desirable therapeutic trait, but its concurrent induction of respiratory depression reflects the central challenge of opioid pharmacology. Future research should focus on:
-
Structure-Activity Relationships: Elucidating which structural components of Adrenorphin contribute to its high affinity versus its functional efficacy at MOR could pave the way for designing biased agonists that preferentially activate analgesic pathways over those causing adverse effects.
-
Neuroendocrine Roles: A deeper investigation into its function within the hypothalamic-pituitary-adrenal (HPA) axis is warranted. Understanding its interplay with corticotropin-releasing hormone (CRH) and ACTH could reveal novel therapeutic targets for stress and metabolic disorders.
-
Cardiovascular Regulation: Further characterizing the direct and indirect effects of Adrenorphin on blood pressure and heart rate could clarify its role in autonomic regulation and its potential as a modulator of cardiovascular function during stress.
By continuing to unravel the complexities of Adrenorphin's endogenous function, the scientific community can gain deeper insights into the fundamental mechanisms of opioid signaling and leverage this knowledge to develop safer and more effective therapeutic interventions.
References
- Adrenorphin - Grokipedia. (n.d.).
- Kilpatrick, D. L., Jones, B. N., Lewis, R. V., Stern, A. S., Kojima, K., Shively, J. E., & Udenfriend, S. (1982). Two adrenal opioid polypeptides: proposed intermediates in the processing of proenkephalin. PubMed.
- Adrenorphin - Wikipedia. (n.d.).
- Hook, V. Y., Eiden, L. E., & Brownstein, M. J. (1985). Processing of proenkephalin in adrenal chromaffin cells. PubMed.
- Hook, V. Y., & Suh, Y. H. (1991). Processing of proenkephalin in bovine chromaffin cells occurs in two phases. PubMed.
- Opioids: Roles in Analgesia and Feeding Behavior. (2025, October 31). The Medical Biochemistry Page.
- Adrenorphin (Metorphamide) | Opioid Receptor Agonist. (n.d.). MedChemExpress.
- Adrenorphin. (n.d.). LKT Labs.
- Liston, D., Patey, G., Rossier, J., Verbanck, P., & Vanderhaeghen, J. J. (1984). Processing of proenkephalin is tissue-specific. PubMed.
- Proenkephalin - Wikipedia. (n.d.).
- Adrenorphin (CAS 88377-68-8). (n.d.). BOC Sciences.
- Touyz, R. M., & Vidal-Petiot, E. (2020). Adrenergic receptors and cardiovascular effects of catecholamines. PubMed.
- Sprouse-Blum, A. S., Smith, G., Sugai, D., & Parsa, F. D. (2010). Understanding Endorphins and Their Importance in Pain Management. PMC - NIH.
- Lee, C. H., & Lee, J. Y. (1988). Interaction of adrenergic and opioid systems in the short-term regulation of cardiovascular activities. PubMed.
- Root-Bernstein, R., & Dillon, P. F. (2018). Adrenergic Agonists Bind to Adrenergic-Receptor-Like Regions of the Mu Opioid Receptor, Enhancing Morphine and Methionine-Enkephalin Binding: A New Approach to “Biased Opioids”? MDPI.
- Root-Bernstein, R., & Dillon, P. F. (2021). Co-Evolution of Opioid and Adrenergic Ligands and Receptors: Shared, Complementary Modules Explain Evolution of Functional Interactions and Suggest Novel Engineering Possibilities. MDPI.
- Wang, D., & Yudin, Y. (2023). Molecular basis of opioid receptor signaling. PMC - NIH.
- Seizinger, B. R., Liebisch, D. C., Gramsch, C., Herz, A., Weber, E., Evans, C. J., Esch, F. S., & Böhlen, P. (1985). Isolation and structure of a novel C-terminally amidated opioid peptide, amidorphin, from bovine adrenal medulla. PubMed.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Adrenorphin - Wikipedia [en.wikipedia.org]
- 3. Adrenorphin - LKT Labs [lktlabs.com]
- 4. Proenkephalin - Wikipedia [en.wikipedia.org]
- 5. Two adrenal opioid polypeptides: proposed intermediates in the processing of proenkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Processing of proenkephalin is tissue-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processing of proenkephalin in bovine chromaffin cells occurs in two phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Processing of proenkephalin in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and structure of a novel C-terminally amidated opioid peptide, amidorphin, from bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of adrenergic and opioid systems in the short-term regulation of cardiovascular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Deep Dive: Adrenorphin & Proenkephalin A Processing
[1]
Content Type: Technical Guide / Whitepaper Subject: Adrenorphin (Metorphamide) Audience: Researchers, Scientists, and Drug Development Professionals[][2]
Executive Summary
Adrenorphin (also known as Metorphamide) is a potent, endogenous opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ ) derived from the proteolytic processing of Proenkephalin A (PENK).[][2][3] First isolated from human pheochromocytoma by Matsuo et al. (1983), it represents a critical divergence in opioid processing: unlike the transient Met-enkephalin, Adrenorphin possesses a C-terminal amide group, conferring enhanced resistance to enzymatic degradation and a unique receptor affinity profile.[][2]
This guide details the molecular architecture, biosynthetic pathways, and validated isolation protocols for Adrenorphin. It is designed to serve as a reference for experimental design in neuropharmacology and peptidomics.
Molecular Architecture & Biosynthesis
Sequence and Structural Properties
Adrenorphin is an octapeptide with the sequence H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ .[][2][4]
-
N-Terminal: Identical to Met-enkephalin (YGGFM), ensuring opioid receptor recognition.[][2]
-
C-Terminal Extension (Arg-Arg-Val-NH₂): The addition of basic residues (Arg-Arg) and a hydrophobic, amidated valine significantly alters the peptide's hydrophobicity and receptor selectivity compared to its parent enkephalin.[][2]
-
Amidation: The C-terminal amide is the defining structural feature, distinguishing it from Met-enkephalin-Arg-Arg-Val (the free acid form).[][2] This modification is critical for its high affinity for the kappa (κ) opioid receptor.
Biosynthetic Pathway
Adrenorphin is generated via a specific post-translational modification cascade within the secretory vesicles of adrenal chromaffin cells and specific CNS neurons (e.g., hypothalamus, striatum).
Mechanism:
-
Endoproteolysis: Prohormone Convertases (PC1/3 and PC2) cleave at paired basic residues (Lys-Arg, Arg-Arg) flanking the Adrenorphin sequence.[][2]
-
Trimming: Carboxypeptidase E (CPE) removes C-terminal basic residues from the intermediate.[]
-
Amidation: The precursor sequence for Adrenorphin in PENK is followed by a Glycine residue (acting as the amide donor). Peptidylglycine
-amidating monooxygenase (PAM) converts the C-terminal Glycine into the amide group of the preceding Valine.[][2]
Figure 1: Biosynthetic cascade of Adrenorphin from Proenkephalin A.[][2][3] The process requires sequential action of endopeptidases and the specific amidation enzyme PAM.
Pharmacodynamics & Receptor Topology
Adrenorphin exhibits a "balanced" agonist profile, distinguishing it from the highly Mu-selective enkephalins or Kappa-selective dynorphins.[][2]
Receptor Affinity Profile
Experimental data indicates that the C-terminal extension and amidation shift the selectivity window.
| Receptor Subtype | Affinity ( | Relative Potency | Note |
| Mu ( | 0.12 nM | High | Potent analgesia; respiratory depression.[][2][3] |
| Kappa ( | 0.24 nM | Moderate/High | Dysphoria/Sedation modulation; distinct from Dynorphin A. |
| Delta ( | 2.65 nM | Low | Significantly lower affinity compared to Mu/Kappa.[] |
Data Source: Matsuo et al. (1983), Weber et al. (1983).[][2]
Physiological Implications[1]
-
Analgesia: Adrenorphin induces potent analgesia when administered intracerebroventricularly (ICV).[] This effect is naloxone-reversible.[][2]
-
Respiratory Depression: Like other Mu-agonists, it suppresses respiratory drive, a critical consideration for in vivo dosing.[][2]
-
Stability: The C-terminal amide protects against carboxypeptidase degradation, giving Adrenorphin a longer half-life in biological matrices compared to Met-enkephalin.[][2]
Analytical Methodologies: Isolation & Detection[1][7][8]
Reliable detection of Adrenorphin requires preventing rapid degradation during extraction. The following protocol utilizes acid extraction to inhibit endogenous peptidases.
Extraction Protocol (Tissue/Plasma)
Objective: Isolate Adrenorphin while preventing conversion to Met-enkephalin.[][2]
-
Tissue Homogenization:
-
Homogenize tissue immediately in 1.0 M Acetic Acid (AcOH) containing 20 mM HCl at
.[][2] -
Rationale: Low pH irreversibly inactivates proteases and precipitates high MW proteins.
-
-
Centrifugation:
-
Spin at
for 30 mins at . Collect supernatant.
-
-
Solid Phase Extraction (SPE):
HPLC Purification Strategy
To separate Adrenorphin from other PENK products (like Met-Enk-Arg-Phe), use Reverse-Phase HPLC (RP-HPLC).[][2]
-
Column: C18 Analytical Column (e.g.,
, mm). -
Mobile Phase B: 0.1% TFA in Acetonitrile.[8]
-
Gradient: Linear gradient of 10% to 60% B over 40 minutes.
-
Detection: UV at 210 nm (peptide bond) and 280 nm (Tyrosine/Phenylalanine).[]
-
Validation: Adrenorphin typically elutes after Met-enkephalin due to the hydrophobic Valine and amide group.[]
Validation Workflow
Figure 2: Isolation and validation workflow. Acid extraction is mandatory to prevent artifactual degradation.[]
References
-
Matsuo, H., Miyata, A., & Mizuno, K. (1983). Novel C-terminally amidated opioid peptide in human phaeochromocytoma tumour.[][2][5] Nature, 305(5936), 721–723.[][5] [Link][][2][5]
-
Weber, E., Esch, F. S., Böhlen, P., et al. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362–7366. [Link][][2]
-
Seizinger, B. R., Liebisch, D. C., Gramsch, C., et al. (1985). Isolation and structure of a novel C-terminally amidated opioid peptide, amidorphin, from bovine adrenal medulla.[2][5][9] Nature, 313, 57–59.[5] [Link]
-
Miyata, A., Mizuno, K., Honzawa, M., et al. (1985). Adrenorphin immunoreactivity in rat brain.[10] Neuropeptides, 5(4-6), 517-520.[][2][10] [Link]
Sources
- 2. Adrenorphin - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. echemi.com [echemi.com]
- 5. Proenkephalin [medbox.iiab.me]
- 6. Proenkephalin - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adrenorphin immunoreactivity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Metorphamide (Adrenorphin): A Paradigm in Amidated Opioid Peptides
Executive Summary Metorphamide, also known as adrenorphin, represents a critical milestone in neurochemistry as the first C-terminally amidated endogenous opioid peptide discovered in mammals. Isolated independently in 1983 from bovine brain 1 and human pheochromocytoma tumor tissue 2, this octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) is derived from the proenkephalin A precursor. As a Senior Application Scientist, I have structured this technical guide to detail the biochemical rationale, step-by-step isolation methodologies, and the structural validation protocols that established metorphamide's unique pharmacological profile—specifically, its unprecedented high affinity for the μ-opioid receptor.
Biological Context and Biosynthetic Pathway
Historically, most endogenous opioid peptides (e.g., enkephalins, dynorphins) were known to terminate in a free carboxyl group and exhibit preferential binding to δ (delta) or κ (kappa) opioid receptors. The discovery of metorphamide shattered this paradigm.
Generated from proenkephalin A, the precursor undergoes proteolytic cleavage at a single arginine residue, yielding a glycine-extended intermediate. This intermediate is subsequently processed by the enzyme peptidylglycine α-amidating monooxygenase (PAM) 3, which converts the C-terminal glycine into an amide group. This amidation is not merely a structural anomaly; it is the mechanistic driver that transforms the peptide's bioactivity, granting it high μ-opioid receptor selectivity.
Fig 1: Biosynthetic pathway of metorphamide from Proenkephalin A.
Rationale and Causality in the Isolation Protocol
The isolation of low-abundance neuropeptides from complex biological matrices (such as the caudate nucleus or adrenal medulla) requires a self-validating, orthogonal purification strategy. The protocol developed by Weber et al. 1 leverages sequential physicochemical principles to prevent degradation while achieving absolute homogeneity.
Detailed Step-by-Step Methodology: Extraction and Purification
-
Tissue Preparation and Acid-Acetone Extraction
-
Action: Homogenize target tissue (e.g., bovine caudate nucleus) in cold 1 N HCl/acetone at 4°C.
-
Causality: The highly acidic environment and organic solvent instantly denature endogenous proteases, halting post-mortem peptide degradation. Simultaneously, it precipitates large structural proteins while keeping low-molecular-weight neuropeptides in solution.
-
-
Delipidation via Heptane Partitioning
-
Action: Filter the crude extract and wash the aqueous phase with heptane or petroleum ether.
-
Causality: Brain and adrenal tissues are highly lipid-rich. Removing these complex lipids and myelin basic proteins is critical to prevent the fouling of downstream chromatographic columns and to eliminate hydrophobic interference.
-
-
Primary Fractionation (Size-Exclusion Chromatography)
-
Action: Lyophilize the aqueous phase, resuspend, and apply to a Sephadex G-50 or G-75 gel filtration column.
-
Causality: This step separates the extract strictly by molecular weight. It isolates the ~900 Da octapeptide fraction from larger proenkephalin intermediates, drastically reducing sample complexity.
-
-
C-Terminal Specific Radioimmunoassay (RIA) Screening
-
Action: Assay the eluted fractions using an antiserum specifically raised against the amidated C-terminus (requiring the Val-NH₂ moiety for cross-reactivity).
-
Causality: This is the self-validating core of the protocol. Because the antibody requires the amide group for recognition, it selectively identifies fully processed metorphamide, completely ignoring biologically inactive, glycine-extended precursors.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Action: Subject the RIA-positive fractions to RP-HPLC using an analytical C18 column with a trifluoroacetic acid (TFA)/acetonitrile gradient.
-
Causality: RP-HPLC resolves the remaining peptides based on hydrophobicity. The unique Val-NH₂ modification alters the peptide's retention time compared to its free-acid counterparts, allowing for final purification to absolute homogeneity.
-
Fig 2: Step-by-step workflow for the isolation and purification of metorphamide.
Structural Validation and Characterization
In analytical biochemistry, isolation is only half the battle; structural proof requires orthogonal analytical techniques. To definitively prove the identity of metorphamide, researchers employed a two-pronged validation system:
-
Automated Gas-Phase Edman Degradation: The purified peptide was subjected to Edman degradation, which sequentially cleaved and identified the amino acids from the N-terminus, confirming the exact primary sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val.
-
Carboxypeptidase A Digestion (Amide Validation):
-
Action: The purified peptide was incubated with Carboxypeptidase A, an exopeptidase that specifically cleaves C-terminal amino acids possessing a free carboxyl group.
-
Causality: Metorphamide exhibited complete stability and resistance to Carboxypeptidase A digestion. This resistance provided definitive, functional proof that the C-terminus was blocked by an amide group, validating the initial RIA findings and confirming the post-translational modification.
-
Pharmacological Profile and Receptor Binding
The C-terminal amidation fundamentally alters the peptide's receptor affinity. While standard enkephalins are highly δ-selective, metorphamide exhibits a distinct pharmacological profile, making it a critical reference compound for modern opioid peptidomimetic drug discovery 4.
Table 1: Receptor Binding Profile of Metorphamide
| Receptor Subtype | Binding Affinity / Activity | Mechanistic Note |
| Mu (μ) | High (Primary target) | The C-terminal amide is essential for μ-receptor recognition. Metorphamide is the only known naturally occurring opioid peptide with high μ-binding activity. |
| Kappa (κ) | Moderate (~50% of μ activity) | Provides secondary analgesic pathways; interaction is heavily driven by the basic Arg-Arg sequence. |
| Delta (δ) | Negligible | Stark contrast to [Met]enkephalin, demonstrating how C-terminal extension and amidation abolish δ-selectivity. |
Conclusion and Future Perspectives
The discovery and isolation of metorphamide highlighted the immense complexity of neuropeptide processing. By employing a rigorously designed, self-validating workflow—from acid-acetone extraction to C-terminal specific RIA and RP-HPLC—researchers were able to identify a completely novel class of amidated endogenous opioids. Today, the structural and functional principles derived from metorphamide continue to inform the rational design of synthetic opioid peptidomimetics, aiming to develop safer, more efficacious analgesics with reduced side-effect profiles 4.
References
- Weber, E., Esch, F. S., Bohlen, P., Paterson, S., Corbett, A. D., McKnight, A. T., Kosterlitz, H. W., Barchas, J. D., & Evans, C. J. (1983). "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain.
- Fricker, L. D., et al. "Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions.
- Lee, Y. S., et al. (2022). "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." MDPI.
- "Adrenorphin." Grokipedia.
Sources
Adrenorphin (Metorphamide) Receptor Binding Affinity and Selectivity: A Comprehensive Pharmacological Guide
Executive Summary
Endogenous opioid peptides are fundamental to the modulation of nociception, mood, and neuroendocrine signaling. Among the proenkephalin-derived peptides, adrenorphin (also known as metorphamide) occupies a unique pharmacological niche due to its distinct structural modifications and receptor selectivity profile[1]. As a Senior Application Scientist specializing in G-protein coupled receptor (GPCR) pharmacology, I have designed this whitepaper to provide drug development professionals and researchers with an authoritative, in-depth analysis of adrenorphin’s binding affinity, functional selectivity (biased agonism), and the rigorous experimental methodologies required to profile it.
Structural Pharmacology and Receptor Selectivity
Adrenorphin is an endogenous octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2 [1]. While the standard Met-enkephalin pentapeptide primarily targets the δ-opioid receptor (DOR)[2], the C-terminal extension and unique amidation of adrenorphin drastically alter its pharmacophore, shifting its primary affinity toward the μ-opioid receptor (MOR) and κ-opioid receptor (KOR)[3].
Binding Affinity Profile
Quantitative radioligand binding assays reveal that adrenorphin acts as a potent agonist at the MOR with an equilibrium inhibition constant (
-
MOR/DOR Ratio: The
ratio for MOR/DOR is 0.04[5]. Given a MOR of 12 nM, the calculated DOR is ~300 nM, indicating low affinity. -
MOR/KOR Ratio: The
ratio for MOR/KOR is 0.46[5]. This yields a KOR of ~26 nM, indicating moderate-to-high affinity.
Table 1: Adrenorphin Binding Affinity and Selectivity Summary
| Receptor Subtype | Primary Endogenous Ligand | Adrenorphin | Relative Affinity |
| μ-Opioid Receptor (MOR) | Endorphins | 12.0 | High |
| κ-Opioid Receptor (KOR) | Dynorphins | ~26.1 | Moderate |
| δ-Opioid Receptor (DOR) | Enkephalins | ~300.0 | Low |
Signaling Modalities: Functional Selectivity and Bias
Modern GPCR drug development relies heavily on the paradigm of functional selectivity, or "biased agonism." Upon ligand binding, opioid receptors can stabilize distinct active conformations that preferentially couple to either inhibitory G-proteins (
Recent applications of the operational model of agonism have demonstrated that adrenorphin exhibits highly receptor-specific biased signaling:
-
At MOR: Adrenorphin exhibits a significant bias toward
protein activation (associated with analgesia) over -arrestin recruitment (associated with tolerance and respiratory depression)[6]. -
At KOR: Conversely, adrenorphin demonstrates a strong bias toward
-arrestin recruitment[6]. -
At DOR: It acts as a balanced, albeit weak, agonist with no significant bias[6].
Furthermore, recent structure-activity relationship (SAR) analyses have identified the atypical chemokine receptor ACKR3 (CXCR7) as a broad-spectrum scavenger for opioid peptides, including adrenorphin[7]. ACKR3 does not trigger classical G-protein signaling; instead, it internalizes the peptide, regulating its extracellular concentration and half-life[7].
Diagram 1: Adrenorphin biased signaling network across classical opioid receptors and ACKR3.
Experimental Methodologies for Receptor Profiling
To accurately validate the binding affinity and functional bias of adrenorphin, a robust, self-validating experimental workflow must be employed. The following protocols detail the mechanistic causality behind each assay step to ensure data integrity.
Diagram 2: Self-validating experimental workflow for opioid receptor binding and bias profiling.
Protocol 1: Radioligand Displacement Assay (Affinity Determination)
-
Purpose: To determine the equilibrium inhibition constant (
) of adrenorphin across MOR, KOR, and DOR. -
Causality: We utilize
diprenorphine, a non-selective opioid antagonist, because it binds with high affinity to all three classical opioid receptors. This provides a standardized, universal baseline to measure adrenorphin displacement without agonist-induced internalization artifacts[6]. -
Step-by-Step Method:
-
Preparation: Harvest CHO or HEK293 cells stably expressing human MOR, KOR, or DOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g to isolate the membrane fraction.
-
Incubation: Incubate 20 μg of membrane protein with 0.5 nM
diprenorphine and varying concentrations of adrenorphin ( to M) in assay buffer for 60 minutes at 25°C to reach equilibrium. -
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to eliminate non-specific peptide binding).
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
-
Protocol 2: Binding Assay (G-Protein Efficacy)
-
Purpose: To measure the primary step of GPCR activation—the exchange of GDP for GTP on the
alpha subunit[6]. -
Causality:
is a non-hydrolyzable GTP analog. Its accumulation directly quantifies G-protein activation at the receptor level, bypassing downstream amplification steps (like cAMP inhibition) that can obscure true efficacy. -
Step-by-Step Method:
-
Incubate membrane preparations (20 μg) in assay buffer containing 10 μM GDP, 100 mM NaCl, and 0.1 nM
. -
Add adrenorphin at varying concentrations and incubate for 90 minutes at 30°C.
-
Terminate via rapid filtration, wash, and quantify bound radioligand via scintillation counting to determine
and .
-
Protocol 3: -Arrestin Recruitment Assay (Enzyme Complementation)
-
Purpose: To quantify the physical interaction between the activated opioid receptor and
-arrestin[7]. -
Causality: Utilizing a split-enzyme system (e.g., split-
-galactosidase) ensures that a luminescent signal is only generated when -arrestin physically translocates and binds to the receptor's C-terminus, creating a self-validating binary output[6]. -
Step-by-Step Method:
-
Seed engineered cells (expressing a ProLink-tagged opioid receptor and an Enzyme Acceptor-tagged
-arrestin) into 384-well plates. -
Stimulate cells with a concentration-response curve of adrenorphin for 90 minutes at 37°C.
-
Add detection reagent to lyse cells and provide the chemiluminescent substrate. Read luminescence after 60 minutes to calculate
and .
-
Bias Factor Calculation:
To determine functional bias, the Black and Leff operational model is applied to calculate the transduction coefficient (
Conclusion
Adrenorphin’s unique pharmacological profile—characterized by high MOR affinity[4], marked G-protein bias at MOR, and
References
-
[4] μ-opioid receptor | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL:
-
[5] Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) | CAS 88377-68-8 | AbMole BioScience Source: abmole.com URL:
-
[2] Opioids: Roles in Analgesia and Feeding Behavior - The Medical Biochemistry Page Source: themedicalbiochemistrypage.org URL:
-
[7] SAR analysis of adrenorphin variants on ACKR3 and classical opioid receptors Source: researchgate.net URL:
-
[1] Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC Source: nih.gov URL:
-
[3] Types of opioid receptors: relation to antinociception - Royal Society Publishing Source: royalsocietypublishing.org URL:
-
[6] Biased signaling by endogenous opioid peptides - PNAS Source: pnas.org URL:
Sources
- 1. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioids: Roles in Analgesia and Feeding Behavior - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Adrenorphin: A Technical Guide to Structure, Sequence, and Function
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenorphin, also known as metorphamide, is a potent, C-terminally amidated endogenous opioid octapeptide with significant implications for neuroscience and pharmacology.[1][2] Derived from the precursor protein proenkephalin A, its unique structure confers high affinity and agonist activity, primarily at the μ-opioid receptor, influencing pain modulation, neuroendocrine regulation, and respiratory functions.[1][3] This guide provides a comprehensive technical overview of adrenorphin's molecular architecture, biosynthetic pathway, receptor interaction, and the key experimental methodologies required for its study, offering a foundational resource for professionals in the field.
Molecular Structure and Sequence
The biological activity of adrenorphin is fundamentally dictated by its primary amino acid sequence and a critical post-translational modification.
Primary Amino Acid Sequence
The definitive sequence of adrenorphin is Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ .[1][2] This octapeptide structure is essential for its interaction with opioid receptors. The N-terminal tyrosine residue is a universal requirement for opioid peptide activity, often referred to as the "message" sequence, while the subsequent amino acids contribute to receptor affinity and selectivity.
Table 1: Amino Acid Composition and Characteristics of Adrenorphin
| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Key Structural/Functional Role |
| 1 | Tyrosine | Tyr | Y | Phenolic side chain is critical for binding to opioid receptors. |
| 2 | Glycine | Gly | G | Provides conformational flexibility to the peptide backbone. |
| 3 | Glycine | Gly | G | Enhances backbone flexibility, allowing optimal receptor fit. |
| 4 | Phenylalanine | Phe | F | Aromatic ring contributes to hydrophobic interactions within the receptor binding pocket. |
| 5 | Methionine | Met | M | Part of the core enkephalin sequence (Tyr-Gly-Gly-Phe-Met). |
| 6 | Arginine | Arg | R | Positively charged side chain, crucial for receptor affinity and selectivity. |
| 7 | Arginine | Arg | R | Second basic residue, further enhances binding characteristics. |
| 8 | Valine | Val | V | Hydrophobic residue at the C-terminus. |
| C-Terminus | Amide Group | -NH₂ | - | C-terminal amidation protects against enzymatic degradation and is essential for potent biological activity.[] |
Biosynthesis from Proenkephalin A
Adrenorphin is not directly encoded by a gene but is proteolytically processed from the larger precursor protein, proenkephalin A.[2][3] This precursor contains multiple opioid peptide sequences. The generation of mature, active adrenorphin is a multi-step enzymatic process that occurs within secretory vesicles.
Caption: Enzymatic processing of Proenkephalin A to yield mature Adrenorphin.
The process is initiated by prohormone convertases that cleave the precursor at paired basic amino acid sites. This is followed by the removal of C-terminal basic residues by a carboxypeptidase. The final, critical step is the conversion of the C-terminal glycine into an amide group by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM), a modification essential for adrenorphin's potent activity.[]
Receptor Binding and Signaling Pathway
Adrenorphin exerts its physiological effects by binding to and activating G-protein coupled opioid receptors.
Receptor Affinity Profile
Adrenorphin is a potent agonist at the μ-opioid receptor (MOR) and also interacts with the κ-opioid receptor (KOR), while having lower affinity for the δ-opioid receptor (DOR).[1] This profile distinguishes it from other endogenous opioids and accounts for its specific biological effects, such as potent analgesia and respiratory depression.[1][3]
Table 2: Opioid Receptor Binding Affinities of Adrenorphin
| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity |
| μ-Opioid Receptor (MOR) | ~0.12 nM[1] | Potent Agonist |
| κ-Opioid Receptor (KOR) | ~0.248 nM[1] | Agonist |
| δ-Opioid Receptor (DOR) | ~2.65 nM[1] | Weak Agonist |
Signal Transduction Cascade
Upon binding to the μ-opioid receptor, adrenorphin stabilizes an active receptor conformation, leading to the activation of heterotrimeric Gi/o proteins.[5] This initiates a cascade of intracellular events that ultimately modulate neuronal excitability.
Caption: Downstream signaling of Adrenorphin via the μ-opioid receptor.
The activated Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[5] Simultaneously, the Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing postsynaptic hyperpolarization.[5]
Core Experimental Methodologies
The synthesis, purification, and characterization of adrenorphin are essential for its study. Solid-phase peptide synthesis (SPPS) is the standard methodology.
Workflow for Adrenorphin Synthesis and Analysis
Caption: Standard experimental workflow for producing synthetic Adrenorphin.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
Causality: This protocol utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin. The choice of Rink Amide is critical as its cleavage under acidic conditions directly yields the required C-terminal amide, a self-validating system for achieving the correct peptide structure.[6][7]
-
Resin Preparation: Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's amine. Wash thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate 4 equivalents of the first amino acid (Fmoc-Val-OH) with 3.95 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes. Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
-
Wash: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence (Arg(Pbf), Arg(Pbf), Met, Phe, Gly, Gly, Tyr(tBu)), using appropriate side-chain protecting groups (Pbf for Arginine, tBu for Tyrosine) to prevent side reactions.
-
Final Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Wash the peptide-resin with dichloromethane (DCM), then treat with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Isolation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Protocol: Purification and Characterization
Causality: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the full-length target peptide from deletion sequences or incompletely deprotected products based on hydrophobicity. Mass spectrometry provides definitive confirmation of the peptide's identity by matching its molecular mass to the theoretical value.
-
Purification (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture containing 0.1% TFA.
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) against water (containing 0.1% TFA).
-
Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peak.
-
-
Characterization (Mass Spectrometry):
-
Analyze an aliquot of the purified fraction using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Confirm the presence of a molecular ion peak corresponding to the calculated monoisotopic mass of Adrenorphin (C₄₄H₆₉N₁₅O₉S): 983.512 Da.[8]
-
Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
-
References
- Grokipedia. (n.d.). Adrenorphin.
-
Wikipedia. (n.d.). Adrenorphin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Adrenorphin. PubChem Compound Summary for CID 122176. Retrieved from [Link]
-
Rapaka, R. S., & Hawks, R. L. (Eds.). (n.d.). Opioid Peptides: Molecular Pharmacology, Biosynthesis, and Analysis. National Institute on Drug Abuse. Retrieved from [Link]
- Matsuo, H., Mizuno, K., Miyata, A., & Minamino, N. (1984). Adrenorphin is the first C-terminally amidated form of opioid peptide isolated from human pheochromocytoma tumor.
- Weber, E., Esch, F. S., Böhlen, P., et al. (n.d.).
- Che, T., Majumdar, S., & Roth, B. L. (n.d.). Molecular basis of opioid receptor signaling. Cell.
- Jordan, B. A., & Devi, L. A. (1999). G-protein-coupled receptor heterodimerization modulates receptor function.
- Law, P. Y., & Loh, H. H. (1999). Regulation of opioid receptor activities. Journal of Biomedical Science, 6(6), 369-379.
- Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Adrenorphin - Wikipedia [en.wikipedia.org]
- 3. Adrenorphin - LKT Labs [lktlabs.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Synthesis and in vitro evaluation of a library of modified endomorphin 1 peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 8. echemi.com [echemi.com]
An In-Depth Technical Guide to Adrenorphin Trifluoroacetate: Properties, Protocols, and Mechanistic Insights
This guide provides a comprehensive technical overview of Adrenorphin trifluoroacetate, an endogenous opioid peptide with significant potential in nociception research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, biological activity, and practical methodologies essential for the effective laboratory use of this compound. We will explore the causality behind experimental choices, ensuring a deep understanding of the principles that underpin its application.
Introduction: The Significance of Adrenorphin
Adrenorphin, also known as metorphamide, is an octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2.[1] It is an endogenous, C-terminally amidated opioid peptide derived from the proteolytic cleavage of proenkephalin A.[1] First identified in a human pheochromocytoma tumor, it is also found in the adrenal medulla and various brain regions.[1][2] Adrenorphin exhibits potent activity as an agonist at opioid receptors, playing a crucial role in the modulation of pain and other physiological processes.[3] The trifluoroacetate (TFA) salt form is a common consequence of its purification by reverse-phase high-performance liquid chromatography (RP-HPLC), a standard method for achieving high-purity peptides.
Physicochemical Properties of Adrenorphin Trifluoroacetate
A thorough understanding of the physicochemical properties of Adrenorphin trifluoroacetate is fundamental to its proper handling, storage, and application in experimental settings.
Chemical Structure and Core Attributes
The trifluoroacetate counterion is non-covalently associated with the peptide, typically at positively charged residues like the N-terminus and the arginine side chains. This association is a result of the use of trifluoroacetic acid as an ion-pairing agent during RP-HPLC purification.
| Property | Value | Source(s) |
| IUPAC Name | L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-arginyl-L-arginyl-L-valinamide, trifluoroacetate salt | [2] |
| Synonyms | Met5-Enkephalin-Arg6-Arg7-Val8-NH2, Metorphamide, Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2 | [2] |
| Molecular Formula | C44H69N15O9 • XCF3COOH | [2] |
| Formula Weight | 952.1 (peptide) | [2] |
| Purity | ≥98% | [2] |
| Appearance | Solid | [2] |
Solubility and Solution Preparation
The solubility of Adrenorphin trifluoroacetate is a critical parameter for the design of both in vitro and in vivo experiments. The presence of the TFA salt can influence solubility characteristics.
| Solvent | Solubility | Source(s) |
| DMSO | ~30 mg/mL | [2] |
| Ethanol | ~30 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
For Organic Stock Solutions:
-
Weigh the desired amount of Adrenorphin trifluoroacetate solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of organic solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex briefly to dissolve the peptide. Gentle warming or sonication can be applied if necessary.
-
For biological experiments, it is crucial to make further dilutions in aqueous buffers to minimize the physiological effects of the organic solvent.
For Aqueous Solutions:
-
Directly dissolve the solid Adrenorphin trifluoroacetate in an aqueous buffer like PBS (pH 7.2).
-
Ensure the final concentration does not exceed the solubility limit.
-
It is recommended to prepare fresh aqueous solutions daily as their stability is limited.[2]
Causality Insight: The use of organic solvents like DMSO for initial stock solutions is advantageous due to the higher solubility of the peptide. However, for cellular or in vivo studies, the concentration of the organic solvent in the final working solution must be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.
Storage and Stability
Proper storage is paramount to maintaining the integrity and biological activity of Adrenorphin trifluoroacetate.
-
Solid Form: Store at -20°C for long-term stability (≥4 years).[2]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[2]
Trustworthiness Principle: The long-term stability of the lyophilized solid at -20°C ensures the reproducibility of experiments over time. The recommendation against storing aqueous solutions stems from the potential for degradation (e.g., hydrolysis, oxidation) and microbial growth, which could compromise experimental results.
Biological Activity and Mechanism of Action
Adrenorphin is a potent agonist of opioid receptors, with a distinct selectivity profile that dictates its physiological effects.
Receptor Binding Affinity
Adrenorphin demonstrates high affinity for the μ-opioid receptor (MOR), with lower affinity for κ-opioid (KOR) and δ-opioid (DOR) receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Source(s) |
| μ-opioid receptor (MOR) | 0.12 | [2] |
| κ-opioid receptor (KOR) | 0.248 | [2] |
| δ-opioid receptor (DOR) | 2.65 | [2] |
These binding affinities were determined through radioligand binding assays, a standard and reliable method for quantifying the interaction between a ligand and its receptor.
Signaling Pathways
As an opioid receptor agonist, Adrenorphin initiates intracellular signaling cascades through G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).
Caption: G-protein dependent signaling pathway of Adrenorphin.
Upon binding of Adrenorphin to the μ-opioid receptor, the associated G-protein is activated, leading to the dissociation of the Gαi/o and Gβγ subunits.[4] The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[5] The combined effect of these actions is a reduction in neuronal excitability and a decrease in neurotransmitter release, which underlies the analgesic effects of Adrenorphin.
In Vivo Effects: Analgesia and Respiratory Depression
The activation of μ-opioid receptors by Adrenorphin leads to potent physiological responses, most notably analgesia and, as a significant side effect, respiratory depression.
-
Analgesia: Intracerebroventricular administration of Adrenorphin (6.1 nmol/animal) has been shown to increase the latency to paw licking in the hot plate test in mice, indicating significant analgesic activity.[2] This effect can be reversed by the non-selective opioid receptor antagonist naloxone.[2]
-
Respiratory Depression: Adrenorphin also induces respiratory depression in a dose-dependent manner. The ED50 values for respiratory depression in mice and rabbits are 6 and 71.1 nmol/animal, respectively.[2]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments involving Adrenorphin trifluoroacetate.
Solid-Phase Peptide Synthesis (SPPS) of Adrenorphin
This protocol outlines the general steps for the synthesis of Adrenorphin using Fmoc/tBu chemistry, a standard and robust method for peptide synthesis.[6]
Caption: Solid-Phase Peptide Synthesis Workflow for Adrenorphin.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide.[7] Swell the resin in dimethylformamide (DMF) for at least 30 minutes.[6]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) using a coupling reagent such as HCTU in the presence of a base like diisopropylethylamine (DIPEA) in DMF. Add this mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the Adrenorphin sequence (Arg(Pbf), Arg(Pbf), Met, Phe, Gly, Gly, Tyr(tBu)).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water) to cleave the peptide from the resin and remove the side-chain protecting groups.[8]
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect the solid by centrifugation.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]
-
Lyophilization: Lyophilize the purified fractions to obtain the final Adrenorphin trifluoroacetate product as a white solid.
Analytical Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point for analytical runs.
-
Detection: UV at 220 nm and 280 nm.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) is a suitable method for determining the molecular weight of Adrenorphin.[10] The protonated molecular ion ([M+H]+) should be observed.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the μ-opioid receptor using [3H]DAMGO as the radioligand.[11]
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]DAMGO at a concentration close to its Kd.
-
Non-specific Binding Control: A high concentration of naloxone (e.g., 10 µM).
-
Test Compound: Prepare serial dilutions of Adrenorphin trifluoroacetate.
-
Membrane Preparation: Use cell membranes from cells expressing the μ-opioid receptor (e.g., CHO-μOR cells).
-
-
Assay Setup: In a 96-well plate, combine the assay buffer, membrane preparation, [3H]DAMGO, and either the test compound, vehicle, or naloxone.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is a common method for evaluating the central analgesic effects of compounds in rodents.[12][13]
-
Acclimatization: Acclimate mice to the testing room and handling procedures for at least one hour before the experiment.
-
Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer Adrenorphin trifluoroacetate (e.g., via intracerebroventricular injection) or a vehicle control.
-
Post-treatment Measurements: At various time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record the response latency.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect.
In Vivo Respiratory Depression Assessment: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method for monitoring respiratory parameters in conscious, freely moving animals.[9][12]
-
Acclimatization: Place the mouse in the plethysmography chamber and allow it to acclimate for a period of time (e.g., 30-60 minutes) until a stable baseline respiratory rate is achieved.
-
Baseline Recording: Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume, and minute ventilation.
-
Compound Administration: Administer Adrenorphin trifluoroacetate or a vehicle control.
-
Post-treatment Recording: Continuously monitor and record the respiratory parameters for a defined period after compound administration.
-
Data Analysis: Analyze the changes in respiratory parameters over time compared to the baseline and the vehicle control group to quantify the extent and duration of respiratory depression.
The Role and Considerations of the Trifluoroacetate Counterion
The trifluoroacetate (TFA) counterion is a residual component from the HPLC purification process. While generally acceptable for many research applications, its presence can have implications for certain experiments.
-
Potential for Biological Effects: At high concentrations, TFA can exhibit biological activity, including cytotoxicity and interference with cellular assays.[5]
-
pH Alteration: The acidic nature of TFA can alter the pH of unbuffered solutions.
-
TFA Removal: For sensitive applications, such as in vivo studies or cell-based assays where TFA interference is a concern, it may be necessary to perform a salt exchange procedure (e.g., to acetate or hydrochloride salt).[5]
Expertise & Experience Insight: For most in vivo studies where the peptide is administered in a buffered saline solution, the small amount of TFA present is unlikely to have a significant physiological effect. However, for in vitro studies with sensitive cell lines, it is good practice to either perform a buffer exchange or to include a vehicle control containing a similar concentration of TFA to account for any potential non-specific effects.
Conclusion
Adrenorphin trifluoroacetate is a powerful research tool for investigating the endogenous opioid system and its role in pain modulation. A thorough understanding of its chemical properties, biological activity, and appropriate experimental methodologies is essential for obtaining reliable and reproducible data. This guide has provided a detailed framework for the effective use of Adrenorphin trifluoroacetate, from its synthesis and characterization to its application in key in vitro and in vivo assays. By adhering to the principles of scientific integrity and employing the protocols outlined herein, researchers can confidently explore the therapeutic potential of this important endogenous peptide.
References
-
Assessment of the potential of novel and classical opioids to induce respiratory depression in mice. PubMed. Available at: [Link].
-
Opioid-Induced Respiratory Depression in C57BL/6J Mice: The Role of Prefrontal Cortex Cholinergic. TRACE: Tennessee Research and Creative Exchange. Available at: [Link].
-
Hot plate test. Knowledge and References - Taylor & Francis. Available at: [Link].
-
The signaling pathways mediated by opioids and opioid receptors. (a)... - ResearchGate. Available at: [Link].
-
Molecular basis of opioid receptor signaling. bioRxiv. Available at: [Link].
-
Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. PubMed. Available at: [Link].
-
Molecular imaging of adrenal gland by desorption electrospray ionization mass spectrometry. Analyst (RSC Publishing). Available at: [Link].
-
Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. American Journal of Physiology. Available at: [Link].
-
Schematic representation of opioid receptors signaling. - ResearchGate. Available at: [Link].
-
1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in... - ResearchGate. Available at: [Link].
-
Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. ResearchGate. Available at: [Link].
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC - NIH. Available at: [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab @ UC Irvine. Available at: [Link].
-
Opioid Signaling Pathway. GeneGlobe - QIAGEN. Available at: [Link].
-
Solid-phase peptide synthesis. Royal Society of Chemistry. Available at: [Link].
-
Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. ACS Publications. Available at: [Link].
-
Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. STOP HIV/AIDS. Available at: [Link].
-
Safety Data Sheet. LKT Labs. Available at: [Link].
-
Separation of Opiate Isomers using Electrospray Ionization and Paper Spray Coupled to High-Field Asymmetric Waveform Ion Mobility. JoVE. Available at: [Link].
-
Electrospray mass spectrometry for the analysis of opioid peptides and for the quantification of endogenous methionine enkephalin and β-endorphin. PubMed. Available at: [Link].
-
1H, 13C and 15N backbone chemical shift assignments of camelid single-domain antibodies against active state μ-opioid receptor. PMC - NIH. Available at: [Link].
-
Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. Available at: [Link].
-
Methods and protocols of modern solid phase peptide synthesis. DU Chem. Available at: [Link].
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link].
-
Application Note. MilliporeSigma. Available at: [Link].
-
Reversed-phase HPLC Buffers. Chrom Tech. Available at: [Link].
-
Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Available at: [Link].
-
Preparation of pharmacological agents V.2. Protocols.io. Available at: [Link].
-
Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH. Available at: [Link].
-
Adrenorphin. Wikipedia. Available at: [Link].
-
HPLC Analysis of TFA. SIELC Technologies. Available at: [Link].
-
Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. Available at: [Link].
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. Available at: [Link].
-
Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters. Available at: [Link].
Sources
- 1. Adrenorphin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Adrenorphin - LKT Labs [lktlabs.com]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pnas.org [pnas.org]
- 9. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray mass spectrometry for the analysis of opioid peptides and for the quantification of endogenous methionine enkephalin and β-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Adrenorphin (Metorphamide) Distribution in the CNS: A Technical Guide
Executive Summary & Biochemical Definition
Adrenorphin , also distinctively known as Metorphamide , is a potent endogenous opioid octapeptide derived from the proteolytic processing of Proenkephalin A .[1] Unlike the canonical pentapeptides (Met-enkephalin and Leu-enkephalin), Adrenorphin is characterized by a unique C-terminal amidation, a post-translational modification that confers significant metabolic stability and high affinity for both
-
Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH
[1][2][3][4][5]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Origin: Proenkephalin A (residues 209–216 in the bovine precursor).
-
Key Differentiator: The C-terminal amide group protects against carboxypeptidase degradation, allowing for a distinct distribution profile and longer half-life compared to free-acid enkephalins.[]
Biogenesis and Signaling Pathway
Adrenorphin is not a random degradation product but the result of a highly regulated enzymatic cascade. It is generated alongside other bioactive peptides (e.g., BAM-22P, Peptide E) but is spatially segregated in specific neuronal populations.[]
Proenkephalin Processing Pathway
The generation of Adrenorphin requires the action of Prohormone Convertases (PC1/3, PC2) followed by Peptidylglycine
Figure 1: Biogenic pathway of Adrenorphin from Proenkephalin A.[1][][3] The critical step distinguishing Adrenorphin from other enkephalins is the C-terminal amidation catalyzed by PAM.[]
CNS Distribution Mapping
The distribution of Adrenorphin does not perfectly mirror that of Met-enkephalin, suggesting it serves a specialized neuromodulatory role rather than simply acting as a precursor pool.
Quantitative Distribution Profile (Rat & Human)
The following data synthesizes radioimmunoassay (RIA) and immunohistochemical (IHC) findings. Concentrations are expressed in pmol/g wet tissue.
| Brain Region | Concentration (pmol/g) | Relative Density | Functional Implication |
| Striatum (Caudate/Putamen) | 80 - 120 | High | Modulation of motor control; interaction with dopamine systems. |
| Hypothalamus | 60 - 90 | High | Neuroendocrine regulation; stress response (HPA axis).[] |
| Periaqueductal Gray (PAG) | 50 - 75 | High | Descending pain modulation pathways.[] |
| Thalamus | 30 - 50 | Moderate | Sensory gating and integration.[] |
| Amygdala | 25 - 40 | Moderate | Emotional processing; anxiety modulation.[] |
| Hippocampus | < 10 | Low | Limited role in memory formation relative to other opioids. |
| Cerebellum | < 2 | Negligible | Non-opioidergic motor functions.[] |
High-Resolution Anatomical Localization[2]
-
Hypothalamic System: Adrenorphin-immunoreactive cell bodies are densely packed in the Arcuate Nucleus .[1][] Fibers project extensively to the median eminence and the paraventricular nucleus, linking Adrenorphin directly to neuroendocrine secretion.
-
Striatal System: High concentrations are found in the Globus Pallidus and Substantia Nigra , co-localized with GABAergic projection neurons. This suggests Adrenorphin acts as a co-transmitter in the "indirect pathway" of motor control.
-
Brainstem: Distinct fiber networks are observed in the Nucleus Tractus Solitarius (NTS) , a key hub for autonomic regulation and respiratory control.
Receptor Pharmacology & Mechanism
Adrenorphin exhibits a unique "balanced" affinity profile, distinguishing it from the
-
(Mu) Receptor: High affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> nM). Mediates potent analgesia and respiratory depression.[1] -
(Kappa) Receptor: Moderate affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> nM). Contributes to sedation and neuroendocrine modulation. -
(Delta) Receptor: Low affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> nM).
Physiological Consequence: The dual
Experimental Protocols (Self-Validating Systems)
To study Adrenorphin distribution reliably, researchers must overcome two challenges: proteolytic degradation during extraction and cross-reactivity with other enkephalins.
Protocol A: Specific Radioimmunoassay (RIA)
Objective: Quantify Adrenorphin levels without interference from Met-Enkephalin or Dynorphin.[]
Step-by-Step Methodology:
-
Tissue Extraction (The "Boil" Method):
-
Dissect brain tissue on ice.
-
Immediately submerge in 1.0 M acetic acid pre-heated to 95°C.
-
Causality: Heat inactivates proteases immediately; acid facilitates peptide solubility.
-
Homogenize and centrifuge (20,000 x g, 20 min, 4°C). Lyophilize the supernatant.
-
-
Antiserum Selection:
-
Use an antibody raised against the C-terminal fragment (-Arg-Arg-Val-NH
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Validation: Pre-absorb antibody with synthetic Met-Enk-Arg-Phe (free acid).[] If binding remains, the antibody is specific for the amide.
-
-
Assay Incubation:
-
Buffer: 0.1 M Phosphate (pH 7.[]4) with 0.1% BSA and 0.01% Triton X-100.
-
Tracer:
I-Adrenorphin (Chloramine-T method).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Incubate 24 hours at 4°C.
-
-
Separation:
-
Add Dextran-coated charcoal to strip free peptide.[]
-
Centrifuge and count the pellet (bound fraction).
-
Protocol B: Immunohistochemistry (IHC) Visualization
Objective: Visualize neuronal cell bodies and fibers.[7]
Step-by-Step Methodology:
-
Colchicine Pre-treatment (Critical for Cell Bodies):
-
Administer Colchicine (50–75
g) intracerebroventricularly (ICV) 24–48 hours prior to sacrifice. -
Causality: Colchicine blocks axonal transport, causing neuropeptides to accumulate in the soma, rendering them detectable.
-
-
Perfusion & Fixation:
-
Transcardial perfusion with 4% Paraformaldehyde (PFA) + 0.2% Picric Acid.[]
-
Note: Picric acid enhances the preservation of small peptide antigens.
-
-
Staining Workflow:
-
Block: 10% Normal Goat Serum.
-
Primary Ab: Anti-Adrenorphin (1:1000–1:5000) overnight at 4°C.[]
-
Secondary Ab: Biotinylated Goat Anti-Rabbit.
-
Detection: Avidin-Biotin Complex (ABC) with DAB chromogen.
-
Experimental Workflow Diagram
Figure 2: Validated workflow for Adrenorphin quantification.[] The HPLC step is optional but recommended to ensure absolute specificity.
References
-
Weber, E., et al. (1983). "Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain."[5][8] Proceedings of the National Academy of Sciences.
-
Miyata, A., et al. (1984). "Regional distribution of adrenorphin in rat brain: comparative study with PH-8P."[][3] Biochemical and Biophysical Research Communications.
-
Matsuo, H., et al. (1983). "Novel C-terminally amidated opioid peptide in human phaeochromocytoma tumour."[][3] Nature.
-
Sonders, M., et al. (1984). "Regional distribution of metorphamide in rat and guinea pig brain." Biochemical and Biophysical Research Communications.
-
Xu, S.F., et al. (2009). "Endogenous peptide: Met-enkephalin-Arg-Phe, differently regulate expression of opioid receptors on chronic treatment."[][9] Neuropeptides.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Adrenorphin | C44H69N15O9S | CID 122176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Adrenorphin - Wikipedia [en.wikipedia.org]
- 4. abmole.com [abmole.com]
- 5. apexbt.com [apexbt.com]
- 7. Immunohistochemical localization of mu-opioid receptors in rat brain using antibodies generated against a peptide sequence present in a purified mu-opioid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Endogenous peptide: Met-enkephalin-Arg-Phe, differently regulate expression of opioid receptors on chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Adrenorphin (Metorphamide): A Comprehensive Technical Guide
Executive Summary & Biological Context
Adrenorphin, widely referred to as metorphamide in early literature, is an endogenous opioid octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ (YGGFMRRV-NH₂)[1][2]. Originating from the proteolytic cleavage of the precursor protein proenkephalin A, it holds a unique structural distinction: it was the first discovered C-terminally amidated opioid peptide in mammals[3].
This C-terminal amidation is not a mere biosynthetic byproduct; it is a critical functional determinant. The transformation of a C-terminal glycine into an amide group shifts the peptide's pharmacological profile, granting it exceptionally high affinity and agonistic activity at the μ-opioid receptor (Kᵢ = 0.12 nM) while rendering δ-receptor binding negligible[1][3].
Biochemical pathway of Adrenorphin from Proenkephalin A cleavage to μ-opioid receptor activation.
Synthesis Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Adrenorphin presents specific chemical hurdles: the necessity of a C-terminal amide, the presence of two highly basic, sterically demanding arginine residues, and an oxidation-prone methionine. To navigate these challenges, we employ an optimized Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy[4].
Causality Behind Experimental Choices
-
Resin Selection: Standard Wang resins yield C-terminal carboxylic acids upon cleavage. Because the biological activity of Adrenorphin strictly requires a C-terminal amide, Rink Amide AM resin is utilized. During global acid cleavage, the Rink linker donates its amine group to the C-terminal Valine, yielding the biologically active amide[2].
-
Protecting Group Strategy: The highly nucleophilic guanidino groups of the two arginine residues are protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent branching. The N-terminal tyrosine requires a tBu (tert-butyl) group to protect its reactive phenolic hydroxyl.
-
Coupling Chemistry: We utilize DIC (N,N'-Diisopropylcarbodiimide) paired with Oxyma Pure . Oxyma acts as a superior nucleophile that suppresses the racemization of the activated amino acid ester, providing higher coupling efficiencies than traditional HOBt, particularly for sterically hindered residues like Valine[4].
Iterative Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow for Adrenorphin.
Protocol 1: Automated Fmoc SPPS & Cleavage
-
Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g). Swell in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute).
-
Amino Acid Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-Val-OH and 0.4 mmol of Oxyma Pure in DMF. Add 0.4 mmol of DIC. Add the activated mixture to the resin and agitate for 60 minutes at room temperature.
-
Self-Validation (Kaiser Test): After coupling, perform a Kaiser test. A yellow resin indicates complete coupling; a blue color indicates unreacted amines, triggering a secondary coupling cycle.
-
-
Iterative Elongation: Repeat deprotection and coupling for the remaining sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
-
Global Cleavage (Reagent K): After final Fmoc removal, treat the dried resin with 10 mL of cleavage cocktail (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% Ethanedithiol) for 2.5 hours.
-
Causality: Ethanedithiol (EDT) is mandatory here. Methionine is highly prone to oxidation to sulfoxide. EDT acts as a strong reducing scavenger. Furthermore, the Pbf groups from the two Arginines generate stable carbocations during cleavage that can irreversibly alkylate the Tyrosine ring; EDT safely traps these carbocations.
-
-
Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise to cold diethyl ether (-20°C). Centrifuge, wash the pellet twice with ether, and dry under nitrogen.
Purification Methodology: Preparative RP-HPLC
Crude Adrenorphin contains deletion sequences, truncated peptides, and residual scavengers that must be removed via Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[5].
Causality Behind Chromatography Design
Adrenorphin is a highly basic peptide due to its two Arginine residues and the N-terminal amine. In standard unbuffered aqueous/organic mobile phases, these positively charged groups interact strongly with residual negatively charged silanols on the C18 stationary phase, leading to severe peak tailing and poor resolution.
To counteract this, 0.1% Trifluoroacetic Acid (TFA) is utilized as an ion-pairing reagent[5][6]. TFA protonates the basic sites and forms a hydrophobic ion pair with the peptide. This effectively masks the positive charges, suppresses silanol interactions, maximizes retention on the hydrophobic C18 column, and dramatically sharpens the elution peak[6].
Quantitative Data: Optimized RP-HPLC Gradient
Because Adrenorphin contains a highly hydrophobic N-terminal domain (YGGF) and a hydrophilic, highly charged C-terminal domain (MRRV), a shallow gradient is required to isolate it from closely related deletion impurities[6].
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Phase Description |
| 0.0 | 15.0 | 90 | 10 | Column Equilibration |
| 5.0 | 15.0 | 90 | 10 | Sample Loading & Isocratic Hold |
| 35.0 | 15.0 | 60 | 40 | Linear Elution Gradient |
| 40.0 | 15.0 | 5 | 95 | Column Wash (Elute highly hydrophobic impurities) |
| 45.0 | 15.0 | 90 | 10 | Re-equilibration |
Protocol 2: Purification and Quality Control
-
Sample Preparation: Dissolve the crude peptide pellet in a minimum volume of 10% Acetonitrile / 90% Water containing 0.1% TFA. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.
-
Self-Validation (Crude Profiling): Analyze a 1 mg sample of the crude via analytical LC-MS to confirm the presence of the target mass (Expected Average Mass: 984.2 Da) before committing to preparative chromatography.
-
-
Chromatography Execution: Inject the sample onto a Preparative C18 column (e.g., 20 × 150 mm, 5 µm). Run the gradient outlined in the table above, monitoring UV absorbance at 214 nm (peptide backbone) and 280 nm (Tyrosine aromatic ring)[5].
-
Fraction Pooling & Lyophilization: Collect fractions across the major peak.
-
Self-Validation (Fraction Purity): Do not pool based solely on the preparative UV chromatogram. Analyze individual fractions via analytical RP-HPLC. Only pool fractions demonstrating >95% chromatographic purity.
-
-
Final Yield: Lyophilize the pooled fractions to yield the purified Adrenorphin as a white, fluffy TFA salt powder. Store at -20°C in a desiccator to prevent moisture degradation and methionine oxidation.
References[6] Peptide Purification - AAPPTec: HPLC Purification of Peptides, peptide.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD33RkCTat8VOEsV1ziPPDLMG9lwuyKb7O0jEU6jjZYcI1mQbRhZZTZkSqfQKOFHcIxzSHTbwL6BL5o-FoyZj5J0Qp4IB2zF4uiTzAKj4ScshLXywo7CG4EUO7lli1c65VNozfGvFoobkCQk4klLcwbCB-pq4f9OZYTmO4USy5s21zRNkyzlpRrxDBfk7FhhtIE_Tj9B4j4qUU4-4wgQ==][1] Adrenorphin - Grokipedia, grokipedia.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9nLKo0kmrX_ky1BX0G8BGv882GMSmUhblBE51eTxG1yQ7ZAt_56Jx-t261RnThiA0KxIhLw1XvIzzHtNDptbvgKhv-lVYZzcUEqYCsLk1A3OkInoDj54Iwyb9RijAIsMi_g==][5] Peptide Purification Process & Methods: An Overview - Bachem, bachem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQzCUbV0h8VDB5s4K8oTUc_AA1XSuLgQhnwkaJ2NmzELBDpzZGnFW3_gTCPe_kll2-jgqlL3xbAGrYjvqu5loYe49A4e_Bk4T_ohKB-k5dVXol-nVRQUU2FETSfwSaHZKDgJE-w9YMDJhsktNvxsvE--WByNmCiUiiAz7pNLbAhpy7rHVQbNLpLUME1ejVxG2BeMQTTBgIDETP][4] Advances in Fmoc solid-phase peptide synthesis - PubMed, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjtG3DtTqsiLbFcci0e1LSHOhcpDmucEoFVMjWW2JrnTKvjpjzBZV9pU_52dsL2jQOslQWPaasf-aKP8piXYBAuFtTiGnmytTaeok2RCZteSos3BhXOmnKLWlDRyR8gLhDx_Uy][2] Adrenorphin | C44H69N15O9S | CID 122176 - PubChem - NIH, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyrzQoXcFeOWcSa7E2TeKMSUr29qfugHOU2VbjpYBm1pZ-wtukYnVMgu-9pBcri-BaGtA9T5Kq1U9XPrPd9GwCXI0nlnW9tM31JJn3hYPOmAD3tC2c8QxySKlwcmLIhIi-hGvgZbt7W67bl3gS1TpN][3] Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain - PMC, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDP_n2qwGeknM0enJgsx3lrltGUvYOqBvboQxlMbCY4whoZxLReL38KJKy3vpSEeG4gRcJbcYs4VBjLoSdahnhh4vfOS6AjG0yYKivhorK6HMlk8-PNevQN9tZjjsP5fKAk7qQaK0nAIV3nQ==]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Adrenorphin | C44H69N15O9S | CID 122176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
Methodological & Application
Adrenorphin trifluoroacetate in vivo administration protocol
This application note provides a comprehensive, field-validated guide for the preparation and in vivo administration of Adrenorphin trifluoroacetate. Designed for researchers and drug development professionals, this protocol emphasizes the mechanistic causality behind experimental choices, ensuring high-fidelity data in neuropharmacological assays.
Executive Briefing & Mechanistic Rationale
Adrenorphin (frequently referred to as metorphamide) is an endogenous, C-terminally amidated opioid octapeptide (Sequence: Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) derived from the proteolytic cleavage of proenkephalin A ()[1]. Unlike standard enkephalins, adrenorphin exhibits a distinct pharmacological profile: it acts as a highly potent, balanced agonist at both μ-opioid (MOR) and κ-opioid (KOR) receptors, while displaying negligible affinity for δ-opioid receptors[1][2].
In vivo, central administration of adrenorphin elicits profound analgesia and dose-dependent respiratory depression ()[2]. Crucially, recent receptor profiling has identified adrenorphin as a high-affinity ligand for the atypical chemokine receptor 3 (ACKR3) ()[3]. ACKR3 acts as a broad-spectrum scavenger; upon binding adrenorphin, it recruits β-arrestin-2 to internalize and degrade the peptide without triggering classical G-protein signaling[3]. This scavenging mechanism intrinsically limits the peptide's half-life, dictating the need for direct central nervous system (CNS) delivery routes such as intracerebroventricular (ICV) microinjection.
Fig 1: Adrenorphin signaling via MOR/KOR (Gi/o) and ACKR3 scavenging (β-Arrestin).
Pre-Experimental Preparation & Physicochemical Considerations
Because peptides undergo rapid enzymatic degradation in peripheral plasma and exhibit poor blood-brain barrier (BBB) permeability, systemic administration is inefficient. ICV administration is the gold standard for evaluating supraspinal opioid activity ()[4].
Adrenorphin is commercially supplied as a trifluoroacetate (TFA) salt[2]. Expertise Note: TFA is a strong acid byproduct of solid-phase peptide synthesis. If reconstituted in unbuffered water, the solution pH can drop significantly, causing acid-induced tissue necrosis and false-positive nociceptive behaviors (e.g., vocalization) upon CNS injection.
Table 1: Physicochemical Properties & Experimental Implications
| Property | Value | Causality / Experimental Implication |
| Sequence | YGGFMRRV-NH2 | C-terminal amidation provides slight resistance to carboxypeptidases[1]. |
| Molecular Weight | 952.1 g/mol (free base) | Requires precise molar calculations for dosing (e.g., 6.1 nmol = ~5.8 µg)[2]. |
| Salt Form | Trifluoroacetate (TFA) | Residual TFA lowers pH; must be reconstituted in buffered aCSF[2]. |
| Solubility | Soluble in aqueous buffers | Avoid organic solvents (DMSO/EtOH) for ICV to prevent neurotoxicity[2]. |
| Receptor Affinity | MOR (Ki=0.12nM), KOR (Ki=0.25nM) | High potency necessitates low microinjection volumes to prevent off-target effects[2]. |
Reconstitution Protocol
-
Equilibrate the lyophilized Adrenorphin TFA vial to room temperature in a desiccator to prevent condensation.
-
Dissolve the solid directly in sterile, pH-adjusted (7.2–7.4) artificial cerebrospinal fluid (aCSF) to create a 1 mM stock solution.
-
Aliquot into low-bind microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock with aCSF to the working concentration (e.g., 3.05 mM to deliver 6.1 nmol in a 2 µL injection volume).
Self-Validating Experimental Design
To ensure trustworthiness and prove that the observed behavioral phenotypes are causally linked to opioid receptor activation (rather than surgical artifacts), your protocol must function as a self-validating system.
Table 2: Required Control Cohorts
| Group | Injectate (ICV) | Pre-treatment (i.p.) | Purpose |
| 1. Vehicle Control | 2 µL aCSF | Saline | Establishes baseline nociception and controls for injection volume artifacts. |
| 2. Experimental | 6.1 nmol Adrenorphin in 2 µL aCSF | Saline | Measures primary analgesic and respiratory depressive efficacy[2]. |
| 3. Antagonist Control | 6.1 nmol Adrenorphin in 2 µL aCSF | Naloxone (1-10 mg/kg) | Validates that effects are specifically mediated by opioid receptors[2][4]. |
Intracerebroventricular (ICV) Administration Workflow
The following protocol is optimized for adult mice (20-25g).
Fig 2: Step-by-step workflow for the ICV administration of Adrenorphin.
Step-by-Step Surgical Methodology
-
Anesthesia: Induce anesthesia using Isoflurane (3-4% for induction, 1.5-2% for maintenance). Ensure deep anesthesia via the absence of the pedal withdrawal reflex.
-
Stereotaxic Fixation: Secure the mouse in a stereotaxic frame. Apply ophthalmic ointment to prevent corneal drying.
-
Incision & Leveling: Make a midline sagittal incision to expose the skull. Adjust the incisor bar so that bregma and lambda are on the same horizontal plane.
-
Coordinate Mapping: Locate the lateral ventricle using the following coordinates relative to bregma:
-
Anteroposterior (AP): -0.4 mm
-
Mediolateral (ML): +1.0 mm
-
Dorsoventral (DV): -2.5 mm (from the skull surface)
-
-
Microinjection: Drill a small burr hole. Lower a 30-gauge Hamilton syringe needle to the DV coordinate. Inject 2 µL of the adrenorphin solution at a strict rate of 1 µL/min .
-
Causality Note: Exceeding this rate causes a rapid spike in intracranial pressure (ICP), leading to ventricular distension, tissue damage, and non-specific behavioral suppression that confounds respiratory and analgesic readouts.
-
-
Diffusion Time: Leave the needle in place for an additional 2 minutes post-injection to prevent backflow up the needle tract.
-
Recovery: Withdraw the needle slowly, suture the scalp, and place the animal in a heated recovery cage.
Behavioral Assay: Hot Plate Test
To quantify the analgesic efficacy of adrenorphin, transfer the recovered mouse to a hot plate apparatus maintained at 55°C (±0.5°C). Measure the latency to the first sign of nociception (hind paw licking, shaking, or jumping)[2]. Apply a strict cut-off time of 30 seconds to prevent tissue damage. Adrenorphin administration (6.1 nmol) should significantly increase latency compared to the vehicle group, an effect reversible by naloxone[2].
Data Interpretation & Troubleshooting
Table 3: Troubleshooting In Vivo ICV Administration
| Observation | Potential Cause | Corrective Action |
| Immediate vocalization or motor impairment post-injection | Acidic injectate due to unbuffered TFA salt. | Reconstitute peptide in pH-adjusted aCSF (pH 7.2-7.4). Do not use unbuffered water. |
| Lack of expected analgesic response | Rapid peptide degradation or ACKR3 scavenging[3]. | Prepare fresh solutions on ice. Ensure proper stereotaxic depth (-2.5 mm). |
| Non-specific behavioral suppression | Elevated intracranial pressure (ICP) from rapid injection. | Reduce injection rate to ≤1 µL/min. Verify injectate volume does not exceed 2-3 µL. |
References
-
Title: Adrenorphin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The proenkephalin A fragment metorphamide shows supraspinal and spinal opioid activity in vivo Source: PubMed (Peptides, 1985) URL: [Link]
-
Title: The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides Source: Nature Communications (2020) URL: [Link]
Sources
Preparing Adrenorphin Trifluoroacetate for Cell Culture: An Application Note and Protocol
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the preparation and use of Adrenorphin trifluoroacetate in cell culture applications. Adrenorphin, an endogenous opioid octapeptide, is a potent agonist for the µ-opioid receptor and plays a significant role in nociception. Proper preparation of this peptide is critical for obtaining accurate and reproducible results in in vitro studies. This document outlines the essential chemical properties of Adrenorphin trifluoroacetate, provides step-by-step protocols for its reconstitution and storage, and addresses the critical considerations regarding the trifluoroacetate (TFA) counter-ion, including its potential effects on cell viability and methods for its removal. Furthermore, this guide details the expected signaling pathway of Adrenorphin and provides a protocol for a functional assay to assess its activity in a cell-based model.
Introduction to Adrenorphin
Adrenorphin, also known as metorphamide, is an endogenous C-terminally amidated opioid octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2. It is derived from the precursor protein proenkephalin A and was first isolated from a human pheochromocytoma tumor.[1][2] Adrenorphin is a potent agonist of the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[1][3] It also exhibits moderate affinity for κ-opioid receptors and lower affinity for δ-opioid receptors.[1] Its high affinity for the µ-opioid receptor makes it a valuable tool for studying opioid signaling and its physiological effects, such as analgesia and respiratory depression.[1][4]
Table 1: Chemical and Pharmacological Properties of Adrenorphin
| Property | Value | Source(s) |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2 | [1] |
| Synonyms | Metorphamide, Met5-Enkephalin-Arg6-Arg7-Val8-NH2 | [2][5] |
| Molecular Formula | C44H69N15O9S | [3][6] |
| Molecular Weight | 984.18 g/mol | [3][6] |
| Receptor Binding Affinity (Ki) | µ-opioid receptor: 0.12 nM, κ-opioid receptor: 0.248 nM, δ-opioid receptor: 2.65 nM | [1][5] |
The Trifluoroacetate (TFA) Counter-Ion: A Critical Consideration
Synthetic peptides are commonly purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using trifluoroacetic acid (TFA) as an ion-pairing agent.[7][8] Consequently, the purified peptide is often supplied as a TFA salt. While essential for the purification process, residual TFA in the final product can significantly impact cell culture experiments.
2.1. Potential Effects of TFA on Cells
The presence of TFA, even at low concentrations, can have unintended biological consequences:
-
Cytotoxicity: TFA has been shown to be cytotoxic at nanomolar concentrations, affecting cell proliferation and viability.[7] Studies have demonstrated that TFA can reduce cell numbers and inhibit thymidine incorporation in various cell types, including osteoblasts and chondrocytes.[9][10][11]
-
Alteration of Peptide Structure and Function: TFA can bind to positively charged residues on the peptide, potentially altering its conformation, solubility, and biological activity.[7]
-
Interference with Assays: The acidic nature of TFA can interfere with pH-sensitive assays and may lead to misleading results in receptor binding and enzymatic studies.[7]
Given these potential interferences, for sensitive cell-based assays, it is highly recommended to either remove the TFA counter-ion or use a peptide supplied as a different salt (e.g., hydrochloride or acetate).
Protocol for Reconstitution and Storage of Adrenorphin Trifluoroacetate
Proper handling and storage are paramount to maintaining the integrity and activity of Adrenorphin.
3.1. Materials
-
Adrenorphin trifluoroacetate (solid)
-
Sterile, nuclease-free water (for initial stock if TFA is to be removed)
-
Organic solvents (e.g., DMSO, ethanol) (for initial stock if TFA is not removed)
-
Aqueous buffers (e.g., PBS, pH 7.2)
-
Inert gas (e.g., argon or nitrogen)
3.2. Reconstitution of Stock Solution
The choice of solvent for the initial stock solution depends on whether TFA removal is planned.
-
For Direct Use (Without TFA Removal): Adrenorphin trifluoroacetate is soluble in organic solvents such as DMSO and ethanol at approximately 30 mg/mL.[2][5]
-
Allow the vial of solid peptide to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of the chosen organic solvent to the vial to achieve the target concentration.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Purge the headspace of the vial with an inert gas before sealing to minimize oxidation.[2]
-
-
For Aqueous Solutions: Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[2][5] It is not recommended to store aqueous solutions for more than one day.[2]
3.3. Storage of Stock Solutions
-
Solid Peptide: Store at -20°C for long-term stability (≥4 years).[2]
-
Organic Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
-
Aqueous Solutions: As mentioned, it is best to prepare fresh aqueous solutions for each experiment.
Protocol for Trifluoroacetate (TFA) Removal
For experiments that are sensitive to the effects of TFA, the following HCl exchange protocol is recommended.[7][12]
4.1. Materials
-
Adrenorphin trifluoroacetate
-
Sterile, nuclease-free water or phosphate buffer
-
100 mM Hydrochloric acid (HCl)
-
Liquid nitrogen
-
Lyophilizer
4.2. Step-by-Step Protocol for TFA/HCl Exchange
-
Dissolution: Dissolve the peptide in sterile, nuclease-free water or a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 1 mg/mL.[7][8]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[7]
-
Incubation: Allow the solution to stand at room temperature for at least one minute.[12][13][14]
-
Freezing: Flash-freeze the solution in liquid nitrogen.[7][12][13][14]
-
Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[7][12][13][14]
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[7][13]
The final product will be the peptide hydrochloride salt.
Adrenorphin Signaling Pathway and Functional Assay
Adrenorphin primarily exerts its effects through the µ-opioid receptor, a GPCR that couples to inhibitory G-proteins (Gi/o).[15][16]
5.1. Signaling Cascade
Activation of the µ-opioid receptor by Adrenorphin initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[16] This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[16][17] This reduction in cAMP levels is a hallmark of µ-opioid receptor activation and can be measured to determine the functional activity of Adrenorphin.
Caption: Adrenorphin signaling through the µ-opioid receptor.
5.2. Protocol for cAMP Assay
This protocol provides a general framework for a competitive inhibition cAMP assay to measure Adrenorphin activity. Commercially available cAMP assay kits are recommended for this purpose.
5.2.1. Materials
-
Cells expressing the µ-opioid receptor (e.g., CHO-K1 or HEK293 cells stably transfected with OPRM1)
-
Cell culture medium and supplements
-
Adrenorphin (TFA-free)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates suitable for the chosen assay format
5.2.2. Experimental Workflow
Caption: Workflow for a competitive inhibition cAMP assay.
5.2.3. Step-by-Step Protocol
-
Cell Seeding: Seed the µ-opioid receptor-expressing cells into the appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Starvation: On the day of the assay, remove the growth medium and replace it with serum-free medium. Incubate for a period recommended by the cell line provider or determined empirically (typically 1-2 hours) to reduce basal cAMP levels.
-
Adrenorphin Incubation: Prepare serial dilutions of the TFA-free Adrenorphin stock solution. Add the different concentrations of Adrenorphin to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. The optimal concentration of forskolin should be determined empirically but is often in the range of 1-10 µM.
-
Cell Lysis and cAMP Measurement: After a short incubation with forskolin (e.g., 10-15 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Adrenorphin concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Adrenorphin required to inhibit 50% of the forskolin-stimulated cAMP production.
Conclusion
References
- Grokipedia. (n.d.). Adrenorphin.
- Technical Support Information Bulletin 1085. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides.
- Benchchem. (n.d.). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.
- Cayman Chemical. (2023, April 12). Adrenorphin (human, mouse, rat, bovine) (trifluoroacetate salt) - PRODUCT INFORMATION.
- LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?.
- Scribd. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides | PDF.
- LKT Labs. (n.d.). Adrenorphin.
- MedChemExpress. (n.d.). Adrenorphin (Metorphamide) | Opioid Receptor Agonist.
- ResearchGate. (n.d.). Schematic illustration of G protein-coupled receptor (GPCR) signaling... | Download Scientific Diagram.
- LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
- PubMed. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.
- American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.
- American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.
- Wikipedia. (n.d.). Adrenorphin.
- TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function.
- Cayman Chemical. (n.d.). Adrenorphin (human, mouse, rat, bovine) (trifluoroacetate salt).
- PMC - NIH. (n.d.). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR).
- bioRxiv. (2021, January 22). Discovery of μ, δ-Opioid receptor dual biased agonists that overcome the limitation of prior.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adrenorphin - LKT Labs [lktlabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Adrenorphin - Wikipedia [en.wikipedia.org]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Application Note: Adrenorphin Trifluoroacetate Formulation and Handling Strategies
Executive Summary
Adrenorphin (also known as metorphamide) is an endogenous, C-terminally amidated opioid octapeptide derived from the proteolytic cleavage of [1][]. As a highly potent agonist of the μ-opioid receptor, it plays a critical, specialized role in pain modulation, nociception, and neuroendocrine regulation[1][3]. For in vitro and in vivo pharmacological studies, Adrenorphin is typically supplied as a lyophilized trifluoroacetate (TFA) salt[3]. Proper solvent selection—specifically between Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO)—is paramount to maintaining peptide stability, preventing aggregation, and ensuring reproducible receptor binding kinetics.
Physicochemical Profile & Receptor Affinity
Understanding the baseline physicochemical properties of Adrenorphin is essential for designing robust experimental workflows. The C-terminal amidation is a critical structural feature that protects the peptide from rapid enzymatic degradation by carboxypeptidases, ensuring its physiological activity[].
Table 1: Physicochemical and Pharmacological Profile
| Property | Specification |
| Peptide Sequence | Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ (YGGFMRRV-NH₂)[1][4] |
| Chemical Formula | C₄₄H₆₉N₁₅O₉S (Free base)[5] |
| Primary Target | μ-Opioid Receptor (MOR)[4] |
| Receptor Affinity (Kᵢ) | μ-opioid: 0.12 nM | κ-opioid: 0.248 nM | δ-opioid: 2.65 nM[1][3] |
| Physiological Effects | Analgesia, Respiratory Depression, Catecholamine Secretion Inhibition[1][6] |
Table 2: Solubility and Storage Parameters
| Solvent | Max Solubility | Storage Temp | Shelf Life | Application Suitability |
| DMSO | ~30 mg/mL[3] | -80°C | 6 Months[4] | Long-term master stock archiving. |
| PBS (pH 7.2) | ~10 mg/mL[3] | 4°C / Room Temp | < 1 Day[3] | Immediate in vivo / in vitro assays. |
| Dry Powder | N/A | -80°C | 2 Years[4] | Long-term baseline storage. |
Mechanistic Rationale for Solvent Selection
As a Senior Application Scientist, I emphasize that peptide handling is never a one-size-fits-all process. The decision to reconstitute Adrenorphin TFA in DMSO versus PBS hinges on the chemical behavior of the TFA counterion and the hydrophobic domains of the peptide sequence.
-
The Role of DMSO: DMSO acts as a universal aprotic solvent. It disrupts intermolecular hydrogen bonding, effectively preventing the formation of β-sheet aggregates that are common in peptides containing hydrophobic residues (such as Phenylalanine and Valine). This disruption allows for a higher maximum solubility (~30 mg/mL) and prevents freeze-thaw-induced precipitation, making it the at -80°C[3][4].
-
The Role of PBS (pH 7.2): While DMSO is excellent for storage, organic solvents can induce cytotoxicity or artificially alter cell membrane fluidity in sensitive functional assays. Reconstituting directly in an aqueous buffer like PBS allows for organic solvent-free experiments[3]. However, the TFA salt form of Adrenorphin can locally depress the pH of unbuffered solutions. Using a strongly buffered PBS at exactly pH 7.2 neutralizes the TFA, preventing isoelectric precipitation[3]. Because aqueous environments expose the peptide to hydrolysis and potential microbial proteases, and never stored beyond 24 hours[3].
Adrenorphin Signaling Pathway
To contextualize the downstream effects of your assays, the following diagram maps the signal transduction cascade initiated by Adrenorphin binding to the μ-opioid receptor.
Fig 1: Adrenorphin signaling via μ-opioid receptor activation and downstream effector pathways.
Step-by-Step Reconstitution Protocols
Fig 2: Decision matrix and workflow for Adrenorphin TFA reconstitution in DMSO versus PBS.
Protocol A: Preparation of 30 mg/mL Master Stock in DMSO (For Long-Term Storage)
Use this protocol when creating a centralized laboratory stock to be used across multiple experiments over several months.
-
Equilibration: Remove the vial of lyophilized Adrenorphin TFA powder from -80°C storage. Allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which can cause premature peptide hydrolysis.
-
Centrifugation: Briefly centrifuge the vial at 10,000 x g for 1 minute to ensure all powder is collected at the bottom.
-
Dissolution: Add high-purity, anhydrous DMSO directly to the vial to achieve a concentration of 30 mg/mL[3]. For example, to dissolve 5 mg of powder, add 166.7 µL of DMSO.
-
Homogenization: Pipette up and down gently. Do not vortex vigorously, as this can introduce micro-bubbles and shear stress. If particulates remain, sonicate in a water bath at room temperature for 1-2 minutes.
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 10-20 µL) in low-protein-binding microcentrifuge tubes. Causality: Repeated freeze-thaw cycles degrade peptide integrity. Single-use aliquots prevent this.
-
Storage: Immediately transfer aliquots to -80°C. The solution is stable for up to 6 months[4].
Protocol B: Preparation of 10 mg/mL Aqueous Stock in PBS (For Immediate Use)
Use this protocol for in vivo injections or highly sensitive cell-based assays where even trace amounts of DMSO (<0.1%) are unacceptable.
-
Buffer Preparation: Prepare or obtain sterile Phosphate-Buffered Saline (PBS) and verify the pH is exactly 7.2. Causality: The TFA salt will slightly lower the pH upon dissolution; starting at pH 7.2 ensures the final solution remains in the physiological range[3].
-
Equilibration & Centrifugation: Follow steps 1 and 2 from Protocol A.
-
Dissolution: Add the PBS (pH 7.2) to the vial to achieve a maximum concentration of 10 mg/mL[3]. For 5 mg of powder, add 500 µL of PBS.
-
Mixing: Gently swirl the vial. Aqueous peptide solutions are prone to foaming, which can denature the peptide at the air-liquid interface.
-
Immediate Application: Use the solution immediately for your biological experiments. Do not store the aqueous solution for more than 24 hours[3]. Discard any unused portion.
References
-
Grokipedia. "Adrenorphin". Available at: [Link]
-
PubChem - NIH. "Adrenorphin | C44H69N15O9S | CID 122176". Available at:[Link]
Sources
High-Performance Liquid Chromatography (HPLC) Purification Method for Adrenorphin Trifluoroacetate: A Comprehensive Application Note
Introduction & Scientific Context
Adrenorphin, also known as metorphamide, is an endogenous opioid octapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ . Derived from the proteolytic processing of proenkephalin A,1[1]. It exhibits a high affinity for the mu-opioid receptor (MOR) and plays a critical role in nociception and stress response modulation.
Following solid-phase peptide synthesis (SPPS), crude adrenorphin contains various impurities, including deletion sequences, truncated peptides, and residual scavengers.2[2]. To isolate the biologically active peptide, it is typically purified and isolated as a trifluoroacetate (TFA) salt .
Fig 1. Biosynthetic processing of Proenkephalin A to Adrenorphin and its downstream MOR signaling.
Mechanistic Principles of the Purification Strategy
The purification of Adrenorphin relies on the differential hydrophobicity between the target octapeptide and its synthetic byproducts. This protocol utilizes a C18 stationary phase paired with a mobile phase containing 0.1% Trifluoroacetic Acid (TFA) .
Causality of Experimental Choices:
-
Why C18? The octadecyl carbon chain (C18) provides strong hydrophobic retention. For an octapeptide like Adrenorphin, C18 offers the optimal surface area and interaction strength to resolve the target sequence from closely related deletion impurities (e.g., missing a Gly or Arg residue).
-
Why 0.1% TFA? Adrenorphin contains two Arginine (Arg) residues, which are highly basic. At the acidic pH provided by TFA (pH ~2.0), these residues are fully protonated and positively charged. Unshielded, these positive charges would interact with residual silanols on the silica column, causing severe peak tailing and poor resolution.3[3].
-
Why Acetonitrile (ACN)? ACN is chosen over methanol because it has a lower viscosity (resulting in lower system backpressure) and a lower UV cutoff (<190 nm), which is essential since peptide bonds are monitored at 210–220 nm.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system: the preparative purification is immediately followed by analytical Quality Control (QC) to ensure the fraction pooling meets the ≥95% purity standard required for in vitro and in vivo assays.
Step 1: Mobile Phase Preparation
Prepare the mobile phases using HPLC-grade solvents and MS-grade TFA to prevent baseline drift and ghost peaks.
| Mobile Phase | Composition | Function |
| Buffer A | 100% Milli-Q Water + 0.1% (v/v) TFA | Highly polar; retains peptide on the column while eluting salts. |
| Buffer B | 100% Acetonitrile + 0.1% (v/v) TFA | Non-polar organic modifier; gradually elutes the hydrophobic peptide. |
Note: Degas both buffers via sonication for 15 minutes prior to use to prevent bubble formation in the pump heads.
Step 2: Sample Solubilization
-
Weigh the crude lyophilized Adrenorphin peptide.
-
Dissolve the peptide in a minimal volume of 10% Buffer B / 90% Buffer A to achieve a concentration of 10–20 mg/mL.
-
Mechanistic Insight: Starting with a low percentage of organic solvent ensures that the peptide remains fully soluble without pre-eluting during the injection phase.
-
Filter the solubilized sample through a 0.22 µm PTFE syringe filter to remove particulate matter that could clog the column frit.
Step 3: HPLC System Setup & Equilibration
-
Install a Preparative C18 Column (e.g., 250 mm × 21.2 mm, 5 µm, 100 Å).
-
Set the UV-Vis detector to monitor dual wavelengths: 214 nm (peptide bond backbone) and 280 nm (aromatic ring of Tyrosine and Phenylalanine).
-
Equilibrate the column with 5% Buffer B at a flow rate of 15.0 mL/min until the baseline stabilizes (approx. 15 minutes).
Step 4: Preparative Gradient Elution
Inject the filtered sample and initiate the following gradient program. The shallow gradient between 10-30 minutes is critical for separating Adrenorphin from structurally similar truncated impurities.
| Time (min) | Flow Rate (mL/min) | % Buffer A | % Buffer B | Elution Phase |
| 0.0 | 15.0 | 95 | 5 | Injection & Desalting |
| 10.0 | 15.0 | 95 | 5 | Isocratic Wash |
| 15.0 | 15.0 | 85 | 15 | Gradient Start |
| 45.0 | 15.0 | 55 | 45 | Peptide Elution Window |
| 46.0 | 15.0 | 5 | 95 | Column Wash |
| 55.0 | 15.0 | 5 | 95 | Isocratic Wash |
| 56.0 | 15.0 | 95 | 5 | Re-equilibration |
Step 5: Fraction Collection & Lyophilization
-
Collect fractions (typically 10–15 mL each) based on the UV threshold at 214 nm.
-
Store fractions on ice immediately to prevent degradation.
-
Pool the fractions that pass the analytical QC step (see Section 5).
-
Snap-freeze the pooled fractions in liquid nitrogen and lyophilize for 48–72 hours to yield the dry Adrenorphin trifluoroacetate salt .
Fig 2. Step-by-step RP-HPLC purification workflow for isolating Adrenorphin trifluoroacetate.
Data Presentation & Quality Control (QC)
To ensure the protocol is self-validating, a small aliquot (20 µL) of each collected fraction must be analyzed using an Analytical HPLC system coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) prior to pooling.
Table 3: Analytical Quality Control Parameters
| Parameter | Specification | Rationale |
| Analytical Column | C18, 150 × 4.6 mm, 3 µm | High-efficiency separation for accurate purity assessment. |
| Gradient | 10% to 60% Buffer B over 20 min | Shallow gradient ensures detection of closely eluting isomers. |
| Target Mass (ESI-MS) | [M+H]⁺ = 953.1 Da | Confirms the exact mass of intact Adrenorphin (YGGFMRRV-NH₂). |
| Purity Threshold | ≥ 95% (Area Under Curve) | Required standard for reproducible pharmacological assays. |
Fractions exhibiting >95% purity and the correct m/z ratio are pooled. Fractions containing lower molecular weight impurities (indicative of truncated sequences) or +16 Da shifts (indicative of Methionine oxidation) must be discarded.
References
-
Adrenorphin immunoreactivity in rat brain - PubMed. 1
-
Peptide Purification Process & Methods: An Overview - Bachem.2
-
Peptide Purification: An RP-HPLC-based Technique to Extract Peptides from Digested Protein Lysates - JoVE. 3
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Adrenorphin (Metorphamide) for Behavioral Pharmacology
Welcome to the Application Scientist Knowledge Base. Adrenorphin (sequence: YGGFMRRV-NH2), also known as metorphamide, is an endogenous, C-terminally amidated opioid octapeptide derived from the proteolytic cleavage of proenkephalin A[1]. While it exhibits potent, balanced agonism at µ-opioid (MOR) and κ-opioid (KOR) receptors[2], researchers frequently encounter challenges with in vivo stability, dose-response variability, and solubility during behavioral assays.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure reproducible behavioral data.
Part 1: Quantitative Data & Receptor Affinity Profile
To optimize your experimental design, it is critical to understand Adrenorphin's binding profile. The following table summarizes the binding affinities (
| Target Receptor | Affinity ( | Functional Response | Mechanistic Role in Vivo |
| µ-Opioid (MOR) | 0.12 nM | G-protein activation | Primary driver of analgesia and respiratory depression. |
| κ-Opioid (KOR) | 0.248 nM | G-protein activation | Modulates nociception and stress responses. |
| δ-Opioid (DOR) | 2.65 nM | Weak G-protein activation | Minimal physiological contribution at standard doses. |
| ACKR3 / CXCR7 | High Affinity | β-arrestin-2 recruitment | Scavenger receptor; internalizes and degrades the peptide. |
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my Adrenorphin solution precipitating in artificial cerebrospinal fluid (aCSF) or PBS, leading to null behavioral results? Causality: Adrenorphin is a highly hydrophobic octapeptide. Direct dissolution into aqueous buffers often causes micro-aggregation, which dramatically reduces the bioavailable concentration before injection[3]. Self-Validating Solution: Always prepare a master stock in a high-purity organic solvent. Dissolve the lyophilized peptide in anhydrous DMSO (up to 30-50 mg/mL)[4]. Purge the vial with an inert gas (e.g., Argon) to prevent oxidation of the Methionine residue at position 5. Validation Step: To confirm complete dissolution before in vivo use, measure the UV absorbance at 280 nm (targeting the N-terminal Tyrosine). A stable reading confirms solubility; a dropping absorbance over 5 minutes indicates micro-precipitation. Dilute into aCSF or PBS (pH 7.2) immediately prior to injection, ensuring the final DMSO concentration remains below 1% to avoid solvent-induced behavioral artifacts[3].
Q2: How do I establish the optimal dose for Intracerebroventricular (ICV) administration in murine models of nociception? Causality: Peripheral administration of Adrenorphin is largely ineffective for central behavioral studies due to rapid enzymatic cleavage and poor blood-brain barrier permeability. ICV administration bypasses these barriers to directly target CNS receptors. Expert Recommendation: For standard assays like the hot plate test, a baseline dose of 6.1 nmol/animal is recommended to elicit a measurable increase in paw-licking latency[3]. Validation Step: Include a Naloxone-treated control cohort (a non-selective opioid antagonist). If the observed analgesia is not fully reversed by Naloxone, your Adrenorphin dose may be excessively high, triggering off-target receptor activation or localized toxicity[3].
Q3: My behavioral data (e.g., analgesia duration) is highly variable across different cohorts. What physiological mechanisms could be causing this rapid loss of efficacy? Causality: Beyond classical peptidases, Adrenorphin is actively regulated by the atypical chemokine receptor ACKR3 (CXCR7)[5]. ACKR3 acts as a broad-spectrum scavenger for opioid peptides. Rather than triggering classical G-protein signaling, Adrenorphin binding to ACKR3 induces β-arrestin-2 recruitment, leading to rapid internalization and degradation of the peptide[6]. Validation Step: If you observe rapid signal decay, consider the expression levels of ACKR3 in your target brain region. You can validate if scavenging is the culprit by co-administering an ACKR3-specific blocking antibody or small molecule inhibitor; if the duration of Adrenorphin-induced analgesia extends significantly, ACKR3 scavenging is the primary variable.
Part 3: Standardized Experimental Protocol
ICV Administration & Hot Plate Assay This protocol provides a self-validating workflow for assessing Adrenorphin-induced analgesia while controlling for peptide degradation.
Phase 1: Formulation and Quality Control
-
Stock Preparation: Reconstitute Adrenorphin (trifluoroacetate salt) in anhydrous DMSO to a concentration of 10 mM[3][4]. Aliquot into low-bind tubes and store at -80°C.
-
Working Solution: On the day of the experiment, dilute the stock in sterile, endotoxin-free PBS or aCSF to achieve a final delivery concentration of 6.1 nmol per injection volume (typically 2-5 µL for mice)[3].
-
Integrity Check: Keep the working solution on ice and use within 1 hour to prevent spontaneous aggregation or oxidation.
Phase 2: In Vivo Administration 4. Anesthesia & Stereotaxy: Briefly anesthetize the mouse using isoflurane. Secure the subject in a stereotaxic frame. 5. ICV Injection: Inject the Adrenorphin working solution (6.1 nmol/animal) directly into the lateral ventricle at a rate of 1 µL/min to prevent tissue damage and ensure optimal diffusion[3]. 6. Antagonist Control: In a parallel control group, administer Naloxone (subcutaneously, 1 mg/kg) 10 minutes prior to the Adrenorphin ICV injection[3].
Phase 3: Behavioral Assessment (Hot Plate Test) 7. Acclimation: Allow the animal to recover from anesthesia for 10-15 minutes. This window aligns with the peak central nervous system activity of the peptide. 8. Testing: Place the mouse on a hot plate apparatus maintained at exactly 55°C. 9. Measurement: Record the latency time until the first sign of nociception (hind paw licking, flinching, or jumping). Implement a strict cut-off time of 30 seconds to prevent tissue damage. 10. Data Validation: The Naloxone-pretreated group must show baseline latency times, proving that the delayed response in the test group is exclusively MOR/KOR-mediated.
Part 4: Visualizations of Adrenorphin Dynamics
Below are the systemic and workflow dynamics mapped out to assist in your experimental planning.
Caption: Adrenorphin signaling pathway illustrating MOR/KOR activation versus ACKR3-mediated scavenging.
Caption: Standardized in vivo workflow for Adrenorphin behavioral testing and validation.
References
- Title: Adrenorphin (human, mouse, rat, bovine) (trifluoroacetate salt)
- Title: Adrenorphin (Metorphamide)
- Title: Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions Source: NIH PMC URL
- Title: The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides Source: SDU URL
- Title: Adrenorphin, Free Acid - / Opioid Receptor Agonist Source: APExBIO URL
- Title: SAR analysis of adrenorphin variants on ACKR3 and classical opioid receptors Source: ResearchGate URL
Sources
- 1. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming TFA-Induced Signal Suppression in Adrenorphin LC-MS Analysis
Welcome to the Advanced Troubleshooting Center. This guide is designed for analytical chemists, mass spectrometrists, and drug development professionals dealing with the complex chromatographic and ionization behaviors of highly basic endogenous peptides.
Core Diagnostics: The Adrenorphin/TFA Paradox
Q: Why does my Adrenorphin signal disappear when I use 0.1% TFA in my mobile phase? Adrenorphin (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2) is an endogenous opioid octapeptide characterized by a highly basic C-terminal region containing two adjacent Arginine residues[1]. When utilizing 0.1% Trifluoroacetic acid (TFA) as a mobile phase additive, excellent chromatographic retention and peak shape are achieved due to the strong ion-pairing between the trifluoroacetate anions and the protonated guanidinium groups of the Arginine residues. However, this exact mechanism is catastrophic for Electrospray Ionization (ESI)[2].
During the desolvation process in the ESI source, these strong ion pairs fail to dissociate. The TFA anions effectively "mask" the positive charges on Adrenorphin, rendering the peptide complex neutral in the gas phase and invisible to the mass spectrometer. Furthermore, the high surface tension and conductivity of TFA-containing droplets hinder the Rayleigh limit explosion, further suppressing ionization efficiency[3].
Mechanism of TFA-induced signal suppression in basic peptides.
Q: Can I just switch to Formic Acid (FA) to solve the problem? While 0.1% FA significantly improves MS signal because it is a weaker ion-pairing agent that readily dissociates in the gas phase, it often results in broad, tailing chromatographic peaks for highly basic peptides like Adrenorphin. The lack of strong ion-pairing allows unwanted secondary interactions between the basic Arg residues and residual silanols on the stationary phase[2].
Quantitative Impact & Strategy Comparison
To balance chromatographic resolution with MS sensitivity, several field-proven strategies can be employed. The table below summarizes the quantitative and qualitative impacts of different mobile phase modifications on Adrenorphin analysis.
| Mobile Phase Modifier | Chromatographic Peak Shape | ESI-MS Sensitivity | Mechanism of Action / Notes |
| 0.1% TFA | Excellent (Sharp, symmetrical) | Very Low (Suppressed) | Strong ion-pairing masks basic residues; high surface tension limits desolvation[3]. |
| 0.1% Formic Acid (FA) | Poor (Broad, tailing) | Excellent (High signal) | Weak ion-pairing allows secondary interactions with silanols, but readily dissociates[2]. |
| 0.05% DFA | Good (Slight broadening) | Good (Moderate signal) | Difluoroacetic acid offers a balanced pKa, providing sufficient ion-pairing without severe gas-phase masking[4]. |
| 0.1% TFA + Post-Column Fix | Excellent | Excellent (10x - 50x boost) | Propionic acid displaces TFA in droplets; IPA lowers surface tension for optimal spray[3]. |
| 0.1% TFA + 2 mM Glycine | Excellent | Excellent (>10x boost) | Glycine acts as a weak base, reducing solution-phase dissociation of TFA and lowering free anion concentration[4]. |
Self-Validating Troubleshooting Protocols
Protocol A: The "TFA Fix" (Post-Column Infusion)
This is the gold-standard physical intervention when TFA must be used for chromatographic separation, but high MS sensitivity is required.
Causality: Introducing a mixture of propionic acid and isopropanol (IPA) post-column alters the droplet chemistry just before ionization. Propionic acid competitively displaces TFA from the peptide, and IPA lowers the surface tension of the electrospray droplets, restoring MS sensitivity without compromising the upstream chromatographic separation[3].
Step-by-Step Methodology:
-
Prepare the Infusion Solution: Mix 75% Propionic Acid and 25% Isopropanol (v/v) in a clean, MS-grade glass bottle.
-
Hardware Setup: Install a zero-dead-volume mixing tee between the analytical column outlet and the ESI source inlet. Connect a precision syringe pump (or a secondary isocratic LC pump) to the third port of the tee.
-
Flow Rate Optimization: Set the infusion pump to deliver the fix solution at a flow rate equal to 10% - 20% of the primary LC flow rate. (Self-Validation Check: For a 0.2 mL/min LC flow, the infusion rate must be strictly maintained between 20 - 40 µL/min to prevent back-pressure anomalies).
-
System Equilibration: Allow the combined flow to stabilize for 15 minutes. Monitor the MS background to ensure stable spray before injecting the Adrenorphin sample.
Hardware setup for post-column propionic acid and isopropanol infusion.
Protocol B: Mobile Phase Substitution (DFA)
For laboratories looking to avoid complex post-column plumbing, substituting TFA with Difluoroacetic acid (DFA) provides an elegant chemical compromise.
Causality: DFA is a slightly weaker acid than TFA but stronger than FA. It provides enough ion-pairing to shield the basic Arginine residues from stationary phase silanols, but it is volatile and weakly bound enough to dissociate effectively during ESI[4].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (MS-grade Water + 0.05% DFA) and Mobile Phase B (MS-grade Acetonitrile + 0.05% DFA).
-
Column Conditioning (Critical Step): Flush the LC system and column with at least 20 column volumes of the new mobile phase. (Self-Validation Check: TFA exhibits severe "memory effects" in LC systems. If the baseline MS signal shows persistent trifluoroacetate clusters (m/z 113, 227), continue flushing until these are eliminated).
-
Gradient Adjustment: Because DFA is less hydrophobic than TFA, Adrenorphin will elute slightly earlier. Adjust your gradient profile by reducing the starting %B by 2-5% to maintain your original retention factor (k').
Protocol C: Supercharging Agents (In-Mobile Phase)
Step-by-Step Methodology:
-
Additive Preparation: Add 2 mM Glycine or 0.1% m-NBA (m-nitrobenzyl alcohol) directly to your standard 0.1% TFA mobile phases.
-
Mechanism Verification: These weak bases reduce the solution-phase dissociation of TFA. By decreasing the concentration of free trifluoroacetate anions available to form ion pairs, the suppressed signal of basic peptides is rescued directly in the source without altering the primary chromatographic mechanism[4][5].
References
-
Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol. nih.gov. 3
-
Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. researchgate.net. 4
-
Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. escholarship.org. 5
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. lcms.cz. 2
-
Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions. nih.gov. 1
Sources
- 1. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
Adrenorphin Peptide Solubility: A Technical Support Guide for In Vivo Research
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of the Adrenorphin peptide for in vivo applications. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the formulation of this potent opioid peptide.
Understanding Adrenorphin's Solubility Profile
Adrenorphin, also known as metorphamide, is an endogenous C-terminally amidated opioid octapeptide with the sequence Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂.[1][2] It is a potent agonist at μ-opioid receptors and also shows affinity for κ-opioid receptors.[1] The solubility of any peptide is governed by its unique physicochemical properties, and Adrenorphin is no exception.
Key Physicochemical Properties of Adrenorphin
A peptide's solubility is primarily influenced by its amino acid composition, net charge at a given pH, and its propensity to form secondary structures that can lead to aggregation.[3][4]
-
Amino Acid Composition: Adrenorphin contains a mix of hydrophobic (Tyrosine, Phenylalanine, Methionine, Valine) and basic (Arginine) amino acids. This amphipathic nature can present solubility challenges.
-
Net Charge and Isoelectric Point (pI): The net charge of a peptide is pH-dependent. Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[5] The theoretical pI of Adrenorphin is approximately 10.5, making it a basic peptide. This predicts that Adrenorphin will have its lowest solubility around pH 10.5 and will be more soluble in acidic solutions where it carries a net positive charge.
The following table summarizes the properties of the amino acids in Adrenorphin, contributing to its overall solubility characteristics.
| Amino Acid | Property | Contribution to Solubility |
| Tyrosine (Tyr) | Aromatic, Hydrophobic | Decreases aqueous solubility |
| Glycine (Gly) | Neutral, Small | Generally improves flexibility and solubility |
| Phenylalanine (Phe) | Aromatic, Hydrophobic | Decreases aqueous solubility |
| Methionine (Met) | Hydrophobic | Decreases aqueous solubility |
| Arginine (Arg) | Basic, Hydrophilic | Increases aqueous solubility, especially at acidic pH |
| Valine (Val) | Hydrophobic | Decreases aqueous solubility |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubilization of Adrenorphin for experimental use.
Q1: What is the best starting solvent for Adrenorphin?
A1: For a basic peptide like Adrenorphin, sterile distilled water should be the first solvent to try.[6] If solubility is limited, attempting to dissolve the peptide in a dilute acidic solution, such as 10% acetic acid, is the next logical step.[6] For creating concentrated stock solutions, Dimethyl sulfoxide (DMSO) is a reliable choice, with reported solubility of up to 50 mg/mL.[7]
Q2: My Adrenorphin peptide won't dissolve in water. What should I do?
A2: If Adrenorphin does not readily dissolve in water, it is likely due to the solution's pH being close to the peptide's pI. Since Adrenorphin is a basic peptide, adding a small amount of dilute acid (e.g., 10% acetic acid) will lower the pH, leading to a net positive charge on the peptide and enhancing its solubility. Sonication can also be used to aid dissolution.[5]
Q3: Can I use DMSO for my in vivo experiments?
A3: DMSO can be used for in vivo studies, but it must be used with caution and at very low final concentrations, as it can have its own biological effects and can be toxic at higher concentrations.[3] It is crucial to dilute the DMSO stock solution significantly with a physiologically compatible buffer so that the final concentration of DMSO is minimal (typically less than 1%).
Q4: My Adrenorphin solution is cloudy. What does this mean and how can I fix it?
A4: Cloudiness or precipitation indicates that the peptide is not fully dissolved and may be aggregated. This can be due to the pH of the solution being too close to the peptide's pI, or the concentration of the peptide exceeding its solubility limit in that particular solvent. To resolve this, you can try:
-
pH Adjustment: If you are using a near-neutral buffer, try lowering the pH with a dilute acid.
-
Sonication: Gentle sonication can help to break up aggregates.[5]
-
Dilution: Dilute the sample to a lower concentration.
Q5: How should I store my Adrenorphin solutions?
A5: For long-term storage, it is recommended to store Adrenorphin as a lyophilized powder at -20°C or -80°C.[7] Once in solution, it is best to prepare fresh solutions for each experiment. If you need to store a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the solubilization of Adrenorphin.
| Problem | Potential Cause | Recommended Solution |
| Peptide is insoluble or forms a gel | The pH of the solution is near the peptide's isoelectric point (pI ~10.5). High peptide concentration. | Acidify the solution by adding a small amount of 10% acetic acid. Alternatively, dissolve in a minimal amount of DMSO and then slowly add the desired aqueous buffer while vortexing.[3] |
| Precipitation occurs upon dilution of DMSO stock | The peptide is not soluble in the final aqueous buffer at the desired concentration. | Decrease the final concentration of the peptide. Increase the percentage of the co-solvent (if permissible for the experiment). Ensure the pH of the final solution is acidic. |
| Low biological activity of the peptide | The peptide has degraded due to improper storage or handling. The peptide has aggregated, reducing the concentration of active monomer. | Store the lyophilized peptide at -20°C or -80°C.[7] Prepare solutions fresh before use. Ensure complete dissolution before use. |
| Inconsistent results between experiments | Incomplete solubilization leading to inaccurate concentration. Degradation of the peptide in solution over time. | Always ensure the peptide is fully dissolved before use. Prepare fresh solutions for each experiment to avoid degradation. |
Experimental Protocols
Protocol 1: Solubilization in an Acidic Buffer
This protocol is recommended for preparing Adrenorphin solutions for direct in vivo use.
-
Calculate the required amount of peptide: Determine the mass of Adrenorphin needed for your desired concentration and volume.
-
Prepare the acidic solvent: Prepare a sterile solution of 0.1% acetic acid in water.
-
Dissolve the peptide: Add the acidic solvent to the lyophilized Adrenorphin peptide.
-
Vortex and sonicate: Vortex the solution gently. If the peptide does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.
-
Adjust the final concentration: Once the peptide is fully dissolved, you can dilute it further with a physiologically compatible buffer (e.g., saline) to the desired final concentration. Ensure the final pH of the solution is acidic.
Protocol 2: Using a Co-solvent (DMSO) for Stock Solutions
This protocol is suitable for preparing a concentrated stock solution of Adrenorphin.
-
Add DMSO: To the lyophilized Adrenorphin, add a small volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10 mg/mL).[3]
-
Ensure complete dissolution: Vortex and, if necessary, sonicate briefly to ensure the peptide is fully dissolved.
-
Dilute into aqueous buffer: For your working solution, slowly add the DMSO stock solution to your desired aqueous buffer (e.g., PBS or saline) while vortexing. Do not add the aqueous buffer to the DMSO stock.
-
Monitor for precipitation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to use a lower final concentration or a different buffer system.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, to avoid off-target effects in your in vivo model.
Visualizing the Solubilization Workflow
The following diagram illustrates the decision-making process for solubilizing Adrenorphin.
Caption: A decision tree for selecting the appropriate solubilization strategy for Adrenorphin.
References
- Adrenorphin - Grokipedia. (n.d.).
- Peptide Solubilization. (n.d.). JPT.
- Guidelines for Peptide Dissolving. (n.d.). Creative Peptides.
-
Adrenorphin. (n.d.). In Wikipedia. Retrieved from [Link]
-
How to optimize the solubility of catalogue peptides? (2025, July 14). Biorunstar. Retrieved from [Link]
-
Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. (2022, December 13). MDPI. Retrieved from [Link]
-
Pharmacology of opioids. (2025, March 11). Deranged Physiology. Retrieved from [Link]
-
Effects of Co-Solvents on Loading and Release Properties of Self- Assembled Di-Peptide Building Blocks, Towards Drug Delivery Applications. (n.d.). PubMed. Retrieved from [Link]
-
From injections to pills: oral peptides set to transform drug development. (2025, August 12). Drug Discovery World. Retrieved from [Link]
-
A biomimetic approach for enhancing the in vivo half-life of peptides. (n.d.). PMC. Retrieved from [Link]
-
Peptide Characterisation Supporting Peptide Drug Development. (n.d.). Intertek. Retrieved from [Link]
-
Isolation and structure of a novel C-terminally amidated opioid peptide, amidorphin, from bovine adrenal medulla. (n.d.). PubMed. Retrieved from [Link]
-
Basic opioid pharmacology: an update. (n.d.). PMC. Retrieved from [Link]
-
Pharmacology of Opioids. (n.d.). e-SAFE Anaesthesia. Retrieved from [Link]
-
Challenges in Peptide Solubilization – Amyloids Case Study. (n.d.). LifeTein. Retrieved from [Link]
-
We Must Rethink The Solvents We Use For Peptide Synthesis. (2025, April 21). Pharmaceutical Online. Retrieved from [Link]
-
Peptide Synthesis: Handling and Storage of Synthetic Peptides. (2026, February 27). LifeTein. Retrieved from [Link]
-
Stability of an epidural analgesic solution containing adrenaline, bupivacaine and fentanyl. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Key factors governing spinal cord opioid bioavailability in the management of acute pain. (2019, December 11). Scielo. Retrieved from [Link]
-
Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL. (2020, February 6). PMC. Retrieved from [Link]
-
Stability of dopamine and epinephrine solutions up to 84 hours. (2001, October 15). PubMed. Retrieved from [Link]
-
Opioid Pharmacology. (n.d.). Pain Physician. Retrieved from [Link]
-
Stability of dopamine and epinephrine solutions up to 84 hours. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Adrenorphin - Wikipedia [en.wikipedia.org]
- 3. jpt.com [jpt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC01158B [pubs.rsc.org]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Guide: Analgesic Potency of Adrenorphin vs. Morphine
Executive Summary
Adrenorphin (also known as Metorphamide ) and Morphine represent two distinct classes of opioid analgesics: an endogenous peptide and a plant-derived alkaloid, respectively. While Morphine remains the clinical "gold standard" for analgesia, Adrenorphin offers a unique pharmacological profile characterized by dual high-affinity binding to both Mu (
This guide provides a technical comparison of their analgesic potency, receptor selectivity, and metabolic stability, designed for researchers in opioid pharmacology and drug development.
| Feature | Adrenorphin (Metorphamide) | Morphine |
| Chemical Class | Endogenous Octapeptide | Phenanthrene Alkaloid |
| Primary Target | ||
| Receptor Selectivity | Mixed Agonist (High affinity for both) | Selective |
| Metabolic Stability | Moderate (Amidated C-terminus protects) | High (Systemic stability) |
| Analgesic Potency | Potent (ICV/IT administration) | Potent (Systemic & Central) |
Molecular & Pharmacological Profile[1][2]
Structural Distinction
-
Morphine: A rigid pentacyclic alkaloid structure. Its tertiary amine and free hydroxyl groups at C3 and C6 are critical for receptor binding and metabolic conjugation (glucuronidation).
-
Adrenorphin: An octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH
) derived from Proenkephalin A.-
Unique Feature: It is the only known endogenous opioid peptide with a C-terminal amide group. This amidation renders it resistant to carboxypeptidase degradation, significantly enhancing its biological half-life compared to other enkephalins [1].
-
Receptor Binding Affinity
The defining pharmacological difference lies in receptor selectivity. While Morphine is highly selective for the
-
Morphine:
-
-Receptor (
): ~1–5 nM (High Affinity) -
-Receptor (
): >100 nM (Low Affinity)[1] -
-Receptor (
): >100 nM (Low Affinity)
-
-Receptor (
-
Adrenorphin:
- -Receptor: High Affinity
- -Receptor: High Affinity [2]
-
Note: Unlike Dynorphin (Kappa selective) or typical Enkephalins (Delta selective), Adrenorphin retains potent binding at both sites, potentially modulating the analgesic response through synergistic pathways [1][3].
Signaling Pathway Visualization
The following diagram illustrates the differential receptor activation profiles. Note Adrenorphin's dual-pathway activation compared to Morphine's singular focus.
Figure 1: Differential Signaling Pathways. Adrenorphin activates both Mu and Kappa receptors, converging on Gi/Go signaling, whereas Morphine primarily drives the Mu pathway.
In Vivo Analgesic Performance[4][5][6]
Potency Comparison (Tail-Flick Assay)
The Tail-Flick Test is the standard method for quantifying spinal nociception and analgesic potency.
-
Route of Administration:
-
Systemic (IV/SC): Morphine is superior. Adrenorphin has poor systemic bioavailability due to rapid degradation by plasma peptidases and inability to cross the Blood-Brain Barrier (BBB).
-
Central (ICV/IT): Adrenorphin is highly potent. In intracerebroventricular (ICV) administration studies, Adrenorphin demonstrates analgesic activity comparable to or exceeding Morphine on a molar basis [1][5].
-
Experimental Protocol: Tail-Flick Assay
To validate comparative potency, the following standardized protocol is recommended.
Figure 2: Standardized Tail-Flick Assay Workflow for comparing central analgesic potency.
Tolerance and Side Effects
-
Respiratory Depression: Both compounds induce respiratory depression via
-receptor activation. -
Tolerance: Morphine induces rapid tolerance upon chronic use. Adrenorphin's tolerance profile is less characterized but likely similar due to
-receptor desensitization mechanisms (e.g., -arrestin recruitment). -
Dysphoria: The
-agonist activity of Adrenorphin may induce dysphoria or sedation distinct from the euphoria typically associated with pure -agonists like Morphine [6].
Stability & Metabolism
The primary barrier to Adrenorphin's clinical use compared to Morphine is metabolic stability.
-
Proteolytic Degradation:
-
Adrenorphin: While the C-terminal amide protects against carboxypeptidases, it remains vulnerable to aminopeptidases (cleaving the N-terminal Tyr) and endopeptidases (like Neprilysin/Enkephalinase, cleaving the Gly-Phe bond).
-
Morphine: Resistant to proteolysis. Metabolized hepatically via UGT2B7 to Morphine-3-Glucuronide (inactive/neuroexcitatory) and Morphine-6-Glucuronide (active analgesic).
-
-
Implications for Research:
-
When comparing in vitro, protease inhibitors (e.g., Bestatin, Thiorphan) must be added to the Adrenorphin assay buffer to prevent false negatives regarding potency [4].
-
References
-
Weber, E., Esch, F. S., Böhlen, P., et al. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences.
-
Pasternak, G. W. (2014). Opioids and their receptors: Are we there yet? Neuropharmacology.[3]
-
Dray, A., & Davis, T. P. (1985). The proenkephalin A fragment metorphamide shows supraspinal and spinal opioid activity in vivo. Peptides.[2][4]
-
Hanson, G. R., et al. (2008). Opioid Pharmacology.[4][5][6] Pain Physician.
-
Xu, S. F., et al. (1985). The analgesic and respiratory depressant actions of metorphamide in mice and rabbits. Neuropeptides.[2]
-
Kieffer, B. L. (1999). Opioids: first lessons from knockout mice. Trends in Pharmacological Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dog cerebral cortex contains mu-, delta- and kappa-opioid receptors at different densities: apparent lack of evidence for subtypes of the kappa-receptor using selective radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice [mdpi.com]
- 4. Enzymatic degradation of endomorphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 6. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
The Endogenous Enigma: A Comparative Guide to the Cross-Reactivity of Adrenorphin with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Adrenorphin
Adrenorphin, also known as metorphamide, is an eight-amino-acid-long peptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂) that belongs to the endogenous opioid family.[1] It is derived from the proteolytic cleavage of the precursor protein proenkephalin A, the same precursor that gives rise to the enkephalins.[1][2] First isolated from a human pheochromocytoma tumor, adrenorphin is found in the adrenal medulla and is widely distributed throughout the mammalian brain.[1] Its C-terminal amidation is a key structural feature, distinguishing it from many other proenkephalin A-derived peptides.[] Understanding the interaction of this endogenous peptide with the primary opioid receptors is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the opioid system.
The classical opioid receptors—mu (µ-OR), delta (δ-OR), and kappa (κ-OR)—are all G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opioid drugs.[4][5] Each receptor subtype is associated with distinct physiological functions. The µ-OR is the primary target for many clinically used analgesics like morphine and is associated with pain relief, euphoria, and respiratory depression.[6] The δ-OR is also involved in analgesia and has been investigated for potential antidepressant and anxiolytic effects.[5] The κ-OR is implicated in analgesia as well, but its activation can also lead to dysphoria and hallucinations.[5]
This guide will dissect the cross-reactivity of adrenorphin across these three key receptor subtypes, providing a comparative analysis based on quantitative binding and functional data.
Assessing Receptor Cross-Reactivity: Methodological Cornerstones
To quantitatively assess the interaction of a ligand like adrenorphin with different receptor subtypes, two primary types of in vitro assays are indispensable: radioligand binding assays and functional assays. The choice of these assays is predicated on the need to not only determine the affinity of the ligand for the receptor but also to characterize the functional consequence of that binding—whether it activates the receptor (agonism) or blocks it (antagonism).
Radioligand Binding Assays: Quantifying Affinity (Ki)
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of the affinity of a ligand for a receptor. The principle of a competitive binding assay is to measure the ability of an unlabeled test compound (e.g., adrenorphin) to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype. The data from these experiments are used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value signifies a higher binding affinity.[7]
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of adrenorphin for the µ, δ, and κ opioid receptors.
Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a high density of human recombinant µ, δ, or κ opioid receptors.[7]
-
Radioligands:
-
Test Compound: Adrenorphin (Metorphamide).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.[8]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/C).[8]
-
Scintillation Counter: For quantifying radioactivity.[8]
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of adrenorphin.[9]
-
Total and Non-specific Binding: For each receptor, include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).[8]
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[9]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the adrenorphin concentration.
-
Determine the IC50 value (the concentration of adrenorphin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Functional Assays: Gauging Efficacy (EC50 and Emax)
While binding assays reveal affinity, they do not provide information about the functional effect of the ligand on the receptor. Functional assays are therefore essential to determine whether a ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower efficacy than a full agonist).[10]
One of the most widely used functional assays for Gi/o-coupled receptors like the opioid receptors is the [³⁵S]GTPγS binding assay.[10] This assay measures the first step in G-protein activation. Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein.[10] By using a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS, the extent of G-protein activation can be quantified.[10] The results are typically expressed as the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response produced by the agonist).[5]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of adrenorphin at the µ, δ, and κ opioid receptors.
Materials and Reagents:
-
Receptor and G-protein Source: Cell membranes from cell lines expressing the opioid receptor of interest.[11]
-
Radioligand: [³⁵S]GTPγS.[11]
-
Test Compound: Adrenorphin.
-
Positive Controls: Selective full agonists for each receptor (e.g., DAMGO for µ-OR, DPDPE for δ-OR, U-69,593 for κ-OR).
-
Assay Buffer: Typically contains 50 mM Tris-HCl, pH 7.4, MgCl₂, NaCl, and EDTA.[12]
-
GDP: To ensure that G-proteins are in their inactive, GDP-bound state at the start of the assay.[11]
-
Filtration Apparatus and Scintillation Counter: As in the binding assay.[11]
Procedure:
-
Incubation Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of adrenorphin or a positive control agonist.[11]
-
Basal and Non-specific Binding: Include wells for basal G-protein activation (no agonist) and non-specific binding (excess unlabeled GTPγS).[12]
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.[11]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[11]
-
Termination, Washing, and Quantification: Follow the same steps as in the radioligand binding assay to separate bound from unbound [³⁵S]GTPγS and quantify the radioactivity.[11]
-
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.
-
Plot the stimulated binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal stimulation produced by a standard full agonist.[5]
-
Comparative Analysis of Adrenorphin's Receptor Cross-Reactivity
The following sections present a comparative analysis of adrenorphin's binding affinity and functional activity at the µ, δ, and κ opioid receptors, benchmarked against well-characterized selective agonists for each receptor subtype.
Binding Affinity Profile
The binding affinity (Ki) of adrenorphin reveals a distinct profile across the three opioid receptors. The data, while showing some variability between studies, consistently points to a high affinity for the µ-opioid receptor, moderate to low affinity for the κ-opioid receptor, and significantly lower affinity for the δ-opioid receptor.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Adrenorphin (Metorphamide) | µ-OR | ~12 | [1] |
| δ-OR | ~300 (calculated from Ki ratio) | [1] | |
| κ-OR | ~26 (calculated from Ki ratio) | [1] | |
| DAMGO | µ-OR | 1.18 | |
| δ-OR | 1430 | ||
| κ-OR | 213 | ||
| DPDPE | µ-OR | >10,000 | |
| δ-OR | ~1-5 | [5] | |
| κ-OR | >10,000 | ||
| U-69,593 | µ-OR | >1,000 | |
| δ-OR | >1,000 | ||
| κ-OR | ~1.8 | [7] |
Note: There is a discrepancy in the reported Ki values for Adrenorphin in the literature. One source reports a Ki of 0.12 nM at µ-OR, 2.65 nM at δ-OR, and 0.248 nM at κ-OR. The values presented in the table are from a different source and are used to maintain consistency in the comparative analysis. Researchers should be aware of this variability.
From the table, it is evident that adrenorphin exhibits a clear preference for the µ-opioid receptor, with a Ki value in the low nanomolar range.[1] Its affinity for the κ-opioid receptor is also notable, being only slightly weaker than for the µ-OR.[1] In stark contrast, its affinity for the δ-opioid receptor is significantly lower, by at least an order of magnitude.[1] This profile distinguishes it from the highly selective standard agonists. For instance, DAMGO is over 1000-fold more selective for the µ-OR over the δ-OR, while DPDPE and U-69,593 demonstrate profound selectivity for their respective target receptors.[7]
Functional Activity Profile
The functional activity of adrenorphin, as determined by its ability to stimulate G-protein activation, confirms its role as an agonist at the opioid receptors for which it has significant affinity.
| Compound | Receptor Subtype | Potency (EC50) [nM] | Efficacy (Emax) [% of Standard Agonist] | Reference |
| Adrenorphin (Metorphamide) | µ-OR | Data not available | Data not available | |
| δ-OR | Data not available | Data not available | ||
| κ-OR | Data not available | Data not available | ||
| DAMGO | µ-OR | 222 | 250% (stimulation above basal) | |
| DPDPE | δ-OR | 1.3 | 90% (inhibition of forskolin-stimulated cAMP) | |
| U-69,593 | κ-OR | ~7-22 | ~100% | [8] |
Note: While direct EC50 and Emax values for adrenorphin from standardized functional assays like [³⁵S]GTPγS or cAMP inhibition were not available in the searched literature, its in vivo analgesic and respiratory depressant effects strongly indicate agonist activity at the µ- and likely κ-opioid receptors. One study reported an IC50 of 1.1 µM for adrenorphin in inhibiting catecholamine secretion, a functional response, but this is not a direct measure of receptor activation.[1] Another study on adrenorphin variants suggests it has agonist activity at MOR, DOR, and KOR in a β-arrestin recruitment assay, but specific EC50 and Emax values for the wild-type peptide were not provided in the abstract.
Despite the lack of precise EC50 and Emax values for adrenorphin in the public domain, its established in vivo effects as an analgesic and respiratory depressant are consistent with potent agonism at the µ-opioid receptor. The functional data for the selective agonists DAMGO, DPDPE, and U-69,593 provide a benchmark for full agonism at their respective receptors.
Signaling Pathways and Experimental Workflow
The activation of µ, δ, and κ opioid receptors by an agonist like adrenorphin initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gi/o).
Caption: Canonical G-protein dependent signaling pathway activated by opioid receptor agonists.
The experimental workflow for characterizing the cross-reactivity of a novel ligand is a systematic process that progresses from determining binding affinity to assessing functional activity.
Caption: Experimental workflow for assessing opioid receptor cross-reactivity.
Discussion and Implications
The available data paints a picture of adrenorphin as an endogenous opioid peptide with a distinct and somewhat non-selective profile, favoring the µ- and κ-opioid receptors over the δ-opioid receptor. This "unbalanced" agonism has several important implications for researchers and drug development professionals:
-
Physiological Role: The potent activity of adrenorphin at the µ-OR suggests it plays a significant role in endogenous pain modulation, similar to other µ-preferring peptides like endomorphins. Its activity at the κ-OR may contribute to a more complex physiological role, potentially involving the modulation of mood, stress responses, and neuroendocrine functions. The low affinity for the δ-OR suggests a lesser role in δ-mediated physiological processes. The unique distribution of adrenorphin immunoreactivity in the brain, which is distinct from other endogenous opioids, further points towards specialized physiological functions.
-
Pharmacological Potential: The mixed µ/κ agonist profile of adrenorphin is of interest in drug development. While µ-agonists are potent analgesics, they also carry a high risk of abuse and respiratory depression. Kappa-agonists also produce analgesia but are associated with undesirable side effects like dysphoria.[5] A compound with a balanced µ/κ profile could potentially offer a different therapeutic window, although the precise balance required for optimal therapeutic benefit without significant side effects is a complex area of research.
-
Addressing Data Discrepancies: The variability in the reported binding affinities for adrenorphin highlights a critical aspect of in vitro pharmacology: experimental conditions can significantly influence the results. Factors such as the choice of radioligand, the receptor source (e.g., brain tissue vs. recombinant cell lines), and the specific assay conditions can all contribute to different Ki values. It is therefore crucial for researchers to carefully consider the experimental details when comparing data from different sources. The lack of publicly available, standardized functional data (EC50, Emax) for adrenorphin is a significant knowledge gap that future research should aim to address.
Conclusion
Adrenorphin presents a fascinating case of an endogenous opioid peptide with a non-selective but preferential interaction with µ- and κ-opioid receptors. Its high affinity for the µ-OR positions it as a key player in the endogenous pain control system, while its engagement with the κ-OR suggests a broader modulatory role. For drug development professionals, the mixed µ/κ agonist profile of adrenorphin offers a template for exploring novel analgesic strategies. This guide underscores the importance of a multi-faceted experimental approach, combining binding and functional assays, to fully elucidate the complex pharmacology of endogenous and synthetic opioid ligands. Further research to obtain robust, standardized functional data for adrenorphin will be invaluable in fully understanding its physiological significance and therapeutic potential.
References
-
Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC. Retrieved March 6, 2026, from [Link]
-
Molecular basis of opioid receptor signaling. Signal Transduction and Targeted Therapy. Retrieved March 6, 2026, from [Link]
-
Video: Opioid Receptors: Overview. JoVE. Retrieved March 6, 2026, from [Link]
-
Radioligand Binding Assays. Bio-protocol. Retrieved March 6, 2026, from [Link]
-
Processing of proenkephalin in adrenal chromaffin cells. PubMed. Retrieved March 6, 2026, from [Link]
-
Exploring the activation pathway and G i -coupling specificity of the μ-opioid receptor. PNAS. Retrieved March 6, 2026, from [Link]
-
Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. STOP HIV/AIDS. Retrieved March 6, 2026, from [Link]
-
DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. BindingDB. Retrieved March 6, 2026, from [Link]
-
Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. PMC. Retrieved March 6, 2026, from [Link]
-
Processing of proenkephalin-A in bovine chromaffin cells. Identification of natural derived fragments by N-terminal sequencing and matrix-assisted laser desorption ionization-time of flight mass spectrometry. PubMed. Retrieved March 6, 2026, from [Link]
-
Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. PubMed. Retrieved March 6, 2026, from [Link]
-
Current Research on Opioid Receptor Function. PMC. Retrieved March 6, 2026, from [Link]
-
Activity of the δ-Opioid Receptor Is Partially Reduced, Whereas Activity of the κ-Receptor Is Maintained in Mice Lacking the μ-Receptor. Journal of Neuroscience. Retrieved March 6, 2026, from [Link]
-
Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance. PMC. Retrieved March 6, 2026, from [Link]
-
Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Nature Experiments. Retrieved March 6, 2026, from [Link]
-
Opioid-Mu Biochemical Binding Assay Service. Reaction Biology. Retrieved March 6, 2026, from [Link]
-
Binding Affinities and Functional Activities at the Human Opioid... ResearchGate. Retrieved March 6, 2026, from [Link]
-
The proenkephalin A-processing product peptide E, which encompasses two enkephalin sequences, has a much lower opioid activity than beta-endorphin. PubMed. Retrieved March 6, 2026, from [Link]
-
Proenkephalin. Wikipedia. Retrieved March 6, 2026, from [Link]
-
The [35S]GTPγS binding assay: approaches and applications in pharmacology. Semantic Scholar. Retrieved March 6, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved March 6, 2026, from [Link]
-
Human δ opioid receptor: A stable cell line for functional studies of opioids. Europe PMC. Retrieved March 6, 2026, from [Link]
-
GTPγS Binding Assays. NCBI Bookshelf. Retrieved March 6, 2026, from [Link]
Sources
- 1. GTP release-selective agonists prolong opioid analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Explain what is EC50? [synapse.patsnap.com]
- 7. Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional interactions between mu opioid and alpha 2A-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ujpronline.com [ujpronline.com]
Validating Adrenorphin (Metorphinamide) Activity: A Naloxone Antagonism Protocol
Topic: Validating Adrenorphin Effects with Naloxone Antagonist Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Mechanistic Rationale
Adrenorphin (Metorphinamide) is a potent, endogenous C-terminally amidated opioid octapeptide (Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH
Validating Adrenorphin’s physiological effects requires rigorous exclusion of non-specific binding. The gold standard for this validation is competitive antagonism using Naloxone . This guide compares Adrenorphin’s pharmacological profile against standard opioids and details a self-validating experimental protocol to confirm receptor specificity via Schild analysis.
Mechanistic Pathway
Adrenorphin activates G
Figure 1: Competitive dynamics at the opioid receptor. Naloxone occupies the receptor, preventing Adrenorphin-induced G-protein coupling.
Comparative Performance Profile
To validate Adrenorphin, one must understand how it differs from other opioids in the presence of Naloxone. Adrenorphin's amidation confers stability, making its in vitro profile resemble stable alkaloids (Morphine) more than transient peptides (Met-Enkephalin).
| Feature | Adrenorphin (Metorphinamide) | Met-Enkephalin | Morphine | Validation Implication |
| Structure | Octapeptide (Amidated) | Pentapeptide | Alkaloid | Amidation protects Adrenorphin from carboxypeptidases. |
| Receptor Affinity | High: | High: | High: | Naloxone |
| Metabolic Stability | High ( | Low ( | Very High | Adrenorphin allows for equilibrium measurements essential for Schild analysis. |
| Naloxone Sensitivity | Full Reversibility | Reversible (if stabilized) | Full Reversibility | Adrenorphin requires no peptidase inhibitors for standard validation. |
| Potency (GPI Assay) | High ( | Moderate ( | Moderate | Lower doses of Adrenorphin achieve maximal effect vs. controls. |
Experimental Protocol: Competitive Antagonism Assay
Objective: Determine the dose-ratio (DR) and
Phase 1: Tissue Preparation & Equilibration
-
Harvest: Isolate distal ileum segments (2-3 cm) from male guinea pigs.
-
Mount: Suspend in organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O
/ 5% CO . -
Load: Apply 1g resting tension.
-
Stimulation: Field stimulate (0.1 Hz, 0.5 ms, supramaximal voltage) to induce cholinergic twitch.
Phase 2: Adrenorphin Dose-Response (Control)
-
Prime: Administer cumulative doses of Adrenorphin (
M to M). -
Measure: Record inhibition of electrically induced twitch height.
-
Wash: Flush bath 3x over 15 minutes to restore baseline twitch.
Phase 3: Naloxone Challenge (Intervention)
-
Incubate: Add Naloxone at a fixed concentration (e.g.,
M) to the bath. -
Equilibrate: Allow 15 minutes for antagonist-receptor equilibrium.
-
Re-Test: Repeat Adrenorphin cumulative dosing in the presence of Naloxone.
-
Observe: The curve should shift parallel to the right.
Figure 2: Step-by-step workflow for generating Schild plot data using the GPI bioassay.
Data Analysis & Interpretation
To validate that Adrenorphin acts on the same receptors as Morphine (and is thus a true opioid), analyze the Dose Ratio (DR) .
Calculation
Schild Equation
Interpretation Criteria
| Observation | Conclusion | Validation Status |
| Parallel Right Shift | Competitive antagonism. Adrenorphin and Naloxone compete for the same site. | VALIDATED |
| Slope of Schild Plot | Interaction follows simple mass-action kinetics (1:1 binding). | HIGH CONFIDENCE |
| Slope < 1.0 | Negative cooperativity or heterogeneous receptor population ( | PARTIAL (Requires specific antagonists like nor-BNI for |
| No Shift / Depression of Max | Non-competitive antagonism or physiological antagonism. | FAILED |
Expert Insight: Because Adrenorphin binds both
References
-
Weber, E., et al. (1983). "Metorphinamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain." Proceedings of the National Academy of Sciences.
-
Kosterlitz, H. W., & Watt, A. J. (1968). "Kinetic parameters of narcotic agonists and antagonists, with particular reference to N-allylnoroxymorphone (naloxone)." British Journal of Pharmacology.
-
Corbett, A. D., et al. (1982). "Dynorphin1–8 and dynorphin1–9 are ligands for the kappa-subtype of opiate receptor." Nature.[2]
-
Arunlakshana, O., & Schild, H. O. (1959). "Some quantitative uses of drug antagonists." British Journal of Pharmacology.
-
Majumdar, S., et al. (2024).[2] "Allosteric modulation of opioid receptors."[2] Nature.[2]
Sources
A Comparative Guide to the Reproducibility of Adrenorphin-Induced Analgesia Experiments
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenorphin, an endogenous opioid octapeptide, emerged from early research with significant promise as a potent analgesic.[1] However, the initial excitement has been tempered by decades of conflicting reports and a persistent challenge in reproducing the original findings of its analgesic effects. This guide provides a comprehensive analysis of the factors contributing to this reproducibility crisis. By dissecting the critical experimental variables—from peptide quality to the choice of analgesic assay—this document serves as a technical resource for researchers aiming to design robust, replicable studies in the field of opioid pharmacology. We will explore the causality behind experimental choices, advocate for self-validating protocols, and provide actionable best practices to navigate the complexities of adrenorphin research.
Introduction: The Enigmatic Nature of Adrenorphin
First identified in a human pheochromocytoma tumor and later in normal adrenal medulla, adrenorphin (also known as metorphamide) is an octapeptide derived from the precursor proenkephalin A.[1] Its structure, Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2, positions it within the family of endogenous opioid peptides.[1] Initial studies suggested that adrenorphin acts as a potent agonist at μ- and κ-opioid receptors, exhibiting both analgesic and respiratory depressant properties.[1][2] This dual agonism sparked interest in its potential as a powerful pain reliever.
However, the translation of these initial findings into a consistent and reproducible body of evidence has been fraught with difficulty. The "reproducibility crisis" is not unique to adrenorphin research; it is a well-documented issue across the biomedical sciences, with estimates suggesting that a significant portion of preclinical research is difficult to replicate.[3] This challenge is often attributed to a range of factors including insufficient reporting of methods, biological variability, and the use of unvalidated reagents.[4][5] In the case of adrenorphin, these general issues are compounded by specific technical nuances that can dramatically influence experimental outcomes.
Critical Experimental Variables Influencing Adrenorphin Bioactivity
The discrepancy in reported analgesic effects of adrenorphin can often be traced to subtle but critical differences in experimental design and execution. Understanding these variables is paramount to achieving reproducible results.
Peptide Synthesis and Purity
The quality of the peptide used in any study is a foundational determinant of the outcome. Bioactive peptides are typically synthesized using solid-phase chemical synthesis, followed by purification, commonly with high-performance liquid chromatography (HPLC).[6]
-
Causality: Incomplete synthesis or purification can result in a heterogeneous mixture of peptides, including truncated or modified sequences. These impurities can have lower efficacy, act as antagonists, or possess off-target effects, thereby confounding the interpretation of the results.
-
Trustworthiness through Validation: A self-validating protocol demands rigorous characterization of the synthesized peptide. Purity should be confirmed by HPLC, and the primary structure verified by mass spectrometry.[6] Without this validation, the true concentration of the active adrenorphin peptide is unknown, making accurate dosing impossible.
Table 1: Comparison of Peptide Synthesis and Purification Methods
| Method | Description | Advantages | Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. | High efficiency, ease of purification of intermediates. | Can result in deletion sequences or incomplete reactions if not optimized. |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | High resolution, allows for the isolation of highly pure peptides. | Requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. | Confirms the molecular weight and primary sequence of the synthesized peptide. | Does not quantify purity. |
Animal Models and Subject Variability
The choice of animal model is a critical decision in preclinical pain research.[7] Rats and mice are the most common species used for assessing the antinociceptive effects of opioids.[8]
-
Species and Strain Differences: Different species and even different strains within a species can exhibit varied responses to opioids due to genetic differences in receptor expression, metabolism, and signaling pathways.[9]
-
Confounding Biological Factors: Age, sex, and stress levels can all impact pain perception and the analgesic response to opioids. For instance, stress itself can induce analgesia, potentially masking the effect of the administered compound.[10][11]
-
Best Practices: It is crucial to report the species, strain, sex, and age of the animals used. Housing conditions and handling procedures should be standardized to minimize stress.
Route of Administration and Dosage
Due to the blood-brain barrier, which restricts the passage of many peptides into the central nervous system, the route of administration is a critical factor.[12]
-
Intracerebroventricular (ICV) Injection: This method bypasses the blood-brain barrier by directly administering the substance into the cerebral ventricles, ensuring it reaches the central nervous system.[12][13] It is a common technique for studying the central effects of neuropeptides.[14]
-
Systemic Administration: Routes such as intravenous (IV) or intraperitoneal (IP) injection are less invasive but may not result in sufficient concentrations of the peptide in the brain to elicit a central analgesic effect.
-
Dose-Response Relationship: Establishing a clear dose-response relationship is fundamental. The lack of effect in some studies may be due to the administration of a sub-therapeutic dose, while higher doses could lead to off-target effects or even a paradoxical decrease in analgesia.
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic apparatus.[14]
-
Surgical Procedure: Shave the scalp, make a midline incision, and identify the bregma.[14]
-
Drilling: Using stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.[14]
-
Cannula Implantation: Lower a guide cannula to the desired depth and secure it with dental cement and anchor screws.[14]
-
Recovery: Allow the animal to recover fully before any experimental procedures.
-
Injection: On the day of the experiment, gently restrain the conscious animal, remove the dummy cannula, and insert the injector cannula. Infuse the adrenorphin solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[14]
Analgesic Assays
The method used to measure pain and analgesia can significantly influence the results. The two most common thermal nociceptive assays are the tail-flick and hot-plate tests.[15][16][17]
-
Tail-Flick Test: This assay measures a spinally mediated reflex to a thermal stimulus.[15][18][19] It is useful for assessing spinal-level analgesia.[20]
-
Hot-Plate Test: This test involves placing the animal on a heated surface and measuring the latency to a more complex, supraspinally integrated behavior, such as paw licking or jumping.[15][18][19] It is considered a measure of a more complex pain response that involves brain processing.[15]
-
Assay Selection: The choice of assay should be guided by the research question. An agent that acts primarily in the brain may show a more robust effect in the hot-plate test, while an agent with spinal effects might be more readily detected with the tail-flick test.[15][21]
Comparative Analysis of Experimental Protocols
The lack of reproducibility in adrenorphin research can often be illuminated by a side-by-side comparison of the methodologies used in key studies. While a comprehensive list is beyond the scope of this guide, the following table and diagram illustrate the critical points of divergence that likely contributed to conflicting outcomes.
Table 2: Methodological Comparison of Hypothetical Adrenorphin Studies
| Parameter | Study A (Positive Analgesic Effect) | Study B (No Analgesic Effect) | Potential Reason for Discrepancy |
| Peptide Quality | HPLC purified (>95%), Mass Spec verified | Commercially sourced, purity not independently verified | Impurities in Study B's peptide could have interfered with the results. |
| Animal Model | Male Sprague-Dawley rats, 250-300g | Female C57BL/6 mice, 20-25g | Species, sex, and strain differences in opioid sensitivity. |
| Route of Admin. | Intracerebroventricular (ICV) | Intraperitoneal (IP) | IP administration may not have achieved sufficient CNS concentrations. |
| Dosage | 10 µg in 5 µL saline | 1 mg/kg | Different dosing strategies and units make direct comparison difficult. |
| Analgesic Assay | Hot-plate test (55°C) | Tail-flick test (radiant heat) | The hot-plate test is more sensitive to supraspinally mediated analgesia. |
| Controls | Saline (vehicle), Morphine (positive) | Saline (vehicle) only | Lack of a positive control in Study B makes it difficult to assess if the model was responsive to opioid analgesia. |
Diagram of Experimental Divergence
The following diagram illustrates how seemingly minor variations in experimental protocols can lead to divergent outcomes.
Caption: Potential pathways leading to divergent experimental outcomes.
Best Practices for Ensuring Reproducibility
To move the field forward, a commitment to rigorous and transparent experimental design is essential.[22] The following best practices can help enhance the reproducibility of adrenorphin analgesia studies.
-
Rigorous Peptide Validation: Always independently verify the purity and identity of any synthetic peptide.
-
Comprehensive Reporting: Detail all aspects of the experimental protocol, including animal strain, sex, age, housing conditions, and specific parameters of the analgesic assay.
-
Appropriate Controls:
-
Vehicle Control: To account for any effects of the solvent.
-
Positive Control: A well-characterized opioid agonist like morphine should be used to confirm that the animal model and assay are capable of detecting an analgesic effect.[15]
-
Antagonist Control: The use of an opioid antagonist like naloxone can confirm that the observed analgesia is mediated by opioid receptors.[23][24][25]
-
-
Randomization and Blinding: Animals should be randomly assigned to treatment groups, and the experimenter should be blinded to the treatment to prevent bias.
-
Statistical Power: Ensure that studies are adequately powered to detect a meaningful effect.
Proposed Signaling Pathway for Adrenorphin
Adrenorphin is believed to exert its effects by binding to G-protein coupled opioid receptors, primarily the μ-opioid receptor (MOR).[26]
Caption: Proposed signaling cascade following adrenorphin binding to the μ-opioid receptor.
Alternative and Complementary Approaches
Given the challenges with adrenorphin, researchers can employ several strategies to advance our understanding of the endogenous opioid system.
-
Investigate Other Endogenous Peptides: The opioid system includes multiple families of peptides, such as enkephalins and dynorphins, which are derived from different precursors.[27][28] Studying these peptides can provide a broader context for the role of endogenous opioids in pain modulation.
-
Modern Neuroscience Techniques: Advanced techniques like genetic mouse models, optogenetics, and chemogenetics can be used to dissect the specific neural circuits involved in opioid analgesia with greater precision.[9]
Conclusion: A Path Forward for Adrenorphin Research
The story of adrenorphin is a salient case study in the challenges of preclinical research and the importance of experimental rigor. The conflicting findings surrounding its analgesic properties do not necessarily invalidate its potential biological role but rather highlight the sensitivity of the experimental systems used to study it. For future research to be successful, a shift towards more transparent, well-controlled, and meticulously validated experimental protocols is not just recommended, but essential. By embracing the best practices outlined in this guide, the scientific community can work towards resolving the long-standing questions about adrenorphin and unlock a clearer understanding of the complex and fascinating world of endogenous opioid peptides.
References
-
Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis, purification, characterization, and antinociceptive activity of opioids peptides - PMC. (2014, October 1). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Intracerebroventricular injection - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Intracerebroventricular (ICV) & Intravenous (IV) Injection: Mice l Protocol Preview - YouTube. (2022, June 15). YouTube. Retrieved March 7, 2026, from [Link]
-
Hot plate test - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Opioids: Roles in Analgesia and Feeding Behavior - The Medical Biochemistry Page. (2025, October 31). The Medical Biochemistry Page. Retrieved March 7, 2026, from [Link]
-
Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]
-
Intracerebroventricular (ICV) Injection: Precision CNS Delivery For Preclinical Research - Prisys Events - News. (2025, April 22). Prisys Biotech. Retrieved March 7, 2026, from [Link]
-
A comparative experimental study of analgesic activity of a novel non- | JEP. (2019, August 2). Journal of Experimental Pharmacology. Retrieved March 7, 2026, from [Link]
-
Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences. (2017, June 1). Taconic Biosciences. Retrieved March 7, 2026, from [Link]
-
Analgesic effect by using hot Plat and tail flick test in rats models for aqueuos moringa oleifer extract - Semantic Scholar. (2023, June 30). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]
-
Rapid Intracerebroventricular Injections in M - JoVE Journal. (2023, May 25). JoVE. Retrieved March 7, 2026, from [Link]
-
Genetic mouse models in opioid research: current status and future directions - PubMed. (2024, March 4). PubMed. Retrieved March 7, 2026, from [Link]
-
Adrenorphin - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Scientists Report on Safe, Non-addictive Opioid Analgesic in Animal Model - Newsroom. (2016, August 29). Wake Forest University School of Medicine. Retrieved March 7, 2026, from [Link]
-
Drug Addiction and Chronic Pain: A Review of Animal Models | Neupsy Key. (2017, April 2). Neupsy Key. Retrieved March 7, 2026, from [Link]
-
Opioid Peptides: Molecular Pharmacology, Biosynthesis, and Analysis - GovInfo. (n.d.). GovInfo. Retrieved March 7, 2026, from [Link]
-
Opioid Peptides: Aspects of Their Origin, Release and Metabolism. (1980, December 1). Royal Society. Retrieved March 7, 2026, from [Link]
-
Synthesis and opioid activity of dynorphin a analogues - Oregon State University. (n.d.). Oregon State University. Retrieved March 7, 2026, from [Link]
-
The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical - eScholarship. (2023, March 1). eScholarship, University of California. Retrieved March 7, 2026, from [Link]
-
Naloxone - Medical Countermeasures Database - CHEMM. (2013, January 2). CHEMM. Retrieved March 7, 2026, from [Link]
-
Antagonism of dermorphin-induced catalepsy with naloxone, TRH-analog CG3703 and the benzodiazepine antagonist, Ro 15-1788 - PubMed. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
Naloxone | Deranged Physiology. (n.d.). Deranged Physiology. Retrieved March 7, 2026, from [Link]
-
In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River. (2024, October 17). Charles River Laboratories. Retrieved March 7, 2026, from [Link]
-
Opioid Antagonist: What It Is, Uses, Side Effects & Risks - Cleveland Clinic. (2023, April 5). Cleveland Clinic. Retrieved March 7, 2026, from [Link]
-
Making PBPK models more reproducible in practice - PMC. (2024, November 4). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives. (2024, July 30). MDPI. Retrieved March 7, 2026, from [Link]
-
Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22). Preprints.org. Retrieved March 7, 2026, from [Link]
-
Reproducibility in pre-clinical life science research - Culture Collections. (n.d.). Public Health England. Retrieved March 7, 2026, from [Link]
-
The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC. (2017, August 9). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Biochemistry, Endorphin - StatPearls - NCBI Bookshelf - NIH. (2025, August 19). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Five ways to tackle the reproducibility crisis in biomedical research - EurekAlert!. (2016, September 13). EurekAlert!. Retrieved March 7, 2026, from [Link]
-
History of Adrenal Research: From Ancient Anatomy to Contemporary Molecular Biology. (n.d.). Endocrine Reviews. Retrieved March 7, 2026, from [Link]
-
Modification of endorphin/enkephalin analgesia and stress-induced analgesia by divalent cations, a cation chelator and an ionophore - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Reproducibility crisis 'a little bit exaggerated', suggests ERC chief. (2026, January 23). Research Professional News. Retrieved March 7, 2026, from [Link]
-
Introduction: A Short History of Adrenoceptor Research - PubMed. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
Opioid Analgesia and Opioid-Induced Adverse Effects: A Review - MDPI. (2021, October 27). MDPI. Retrieved March 7, 2026, from [Link]
-
Contribution of G-Protein α-Subunits to Analgesia, Hyperalgesia, and Hyperalgesic Priming Induced by - eScholarship.org. (2022, February 16). eScholarship, University of California. Retrieved March 7, 2026, from [Link]
-
75 years of opioid research: the exciting but vain quest for the Holy Grail - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Stress-induced analgesia and endogenous opioid peptides - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
History of the discovery, development, and FDA-approval of buprenorphine medications for the treatment of opioid use disorder - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Analgesic and Anti–Inflammatory Effects of Oxycodone with Adjuvant Drugs in an Experimental Study of Nociceptive and Neuropath. (n.d.). Dovepress. Retrieved March 7, 2026, from [Link]
Sources
- 1. Adrenorphin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 5. Five ways to tackle the reproducibility crisis in biomedical research | EurekAlert! [eurekalert.org]
- 6. Synthesis, purification, characterization, and antinociceptive activity of opioids peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Addiction and Chronic Pain: A Review of Animal Models | Neupsy Key [neupsykey.com]
- 8. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 9. Genetic mouse models in opioid research: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification of endorphin/enkephalin analgesia and stress-induced analgesia by divalent cations, a cation chelator and an ionophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress-induced analgesia and endogenous opioid peptides: the importance of stress duration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 13. prisysbiotech.com [prisysbiotech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. dovepress.com [dovepress.com]
- 22. preprints.org [preprints.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Naloxone - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. Opioids: Roles in Analgesia and Feeding Behavior - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 27. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. escholarship.org [escholarship.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
